Product packaging for Ethyl 3-(1,3-thiazol-2-yl)benzoate(Cat. No.:CAS No. 886851-29-2)

Ethyl 3-(1,3-thiazol-2-yl)benzoate

Cat. No.: B1291012
CAS No.: 886851-29-2
M. Wt: 233.29 g/mol
InChI Key: LHYDRQQHIJUWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2S B1291012 Ethyl 3-(1,3-thiazol-2-yl)benzoate CAS No. 886851-29-2

Properties

IUPAC Name

ethyl 3-(1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYDRQQHIJUWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640196
Record name Ethyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-29-2
Record name Ethyl 3-(2-thiazolyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(1,3-thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-(1,3-thiazol-2-yl)benzoate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and the expected analytical data for the target molecule and its key intermediates.

Introduction

This compound (CAS No. 886851-29-2) is a molecule featuring a central thiazole ring linked to an ethyl benzoate moiety. The thiazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The presence of the ethyl benzoate group provides a site for further chemical modification, making this compound a valuable building block in the synthesis of more complex molecules for drug discovery and other applications.

This guide outlines a synthetic approach based on the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, culminating in the Hantzsch thiazole synthesis. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Preparation of Ethyl 3-acetylbenzoate cluster_1 Bromination cluster_2 Preparation of Thioformamide cluster_3 Hantzsch Thiazole Synthesis A 3-Acetylbenzoic acid D Ethyl 3-acetylbenzoate A->D Esterification B Ethanol B->D C Sulfuric acid (cat.) C->D E Ethyl 3-acetylbenzoate H Ethyl 3-(bromoacetyl)benzoate E->H α-Bromination F Bromine F->H G Acetic acid G->H L Ethyl 3-(bromoacetyl)benzoate I Formamide K Thioformamide I->K Thionation J Phosphorus pentasulfide J->K M Thioformamide O This compound L->O Cyclocondensation M->O N Ethanol N->O Characterization_Logic Structure This compound Structure HNMR 1H NMR Structure->HNMR Predicts proton signals, multiplicities, and chemical shifts CNMR 13C NMR Structure->CNMR Predicts number and chemical shifts of carbon environments MS Mass Spectrometry Structure->MS Predicts molecular ion peak and fragmentation pattern IR Infrared Spectroscopy Structure->IR Predicts characteristic functional group vibrations HNMR->Structure Confirms proton framework and connectivity CNMR->Structure Confirms carbon skeleton MS->Structure Confirms molecular weight and formula IR->Structure Confirms presence of key functional groups (e.g., C=O, C=N)

"physical and chemical properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry. This document details the compound's known and predicted physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological significance as a kinase inhibitor. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a molecule incorporating a thiazole ring linked to an ethyl benzoate scaffold. Thiazole derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. Their diverse biological activities have established them as privileged structures in drug discovery, with applications ranging from anticancer to antimicrobial agents. The ethyl benzoate moiety, while often used as a fragment in medicinal chemistry, contributes to the overall lipophilicity and potential interactions of the molecule. This guide aims to consolidate the available and predicted information on this compound to facilitate further research and development.

Physicochemical Properties

A combination of experimental and predicted data has been compiled to provide a comprehensive profile of this compound.

Identification
PropertyValue
IUPAC Name This compound
CAS Number 886851-29-2[1]
Molecular Formula C₁₂H₁₁NO₂S[1]
Molecular Weight 233.29 g/mol [1]
Canonical SMILES CCOC(=O)c1cccc(c1)c2nccs2
Physical Properties
PropertyValueSource
Melting Point 50 °CExperimental[2]
Boiling Point ~350-450 °CPredicted
Appearance Off-white to pale yellow crystalline solidExperimental[2]
Solubility Soluble in organic solvents such as DMSO, DMF, methanol, ethanol, and ethyl acetate. Sparingly soluble in water.Predicted
pKa ~2-3 (for the thiazole nitrogen)Predicted

Experimental Protocols

Synthesis: Hantzsch Thiazole Synthesis

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch synthesis. This protocol outlines a potential adaptation for the synthesis of this compound.

Reaction Scheme:

  • Reactants: Ethyl 3-(2-bromoacetyl)benzoate and Thioformamide.

  • Solvent: Ethanol.

  • Conditions: Reflux.

Procedure:

  • Dissolve Ethyl 3-(2-bromoacetyl)benzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add thioformamide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Synthesis_Workflow Reactants Ethyl 3-(2-bromoacetyl)benzoate + Thioformamide Reaction Reflux Reactants->Reaction in Solvent Ethanol Solvent->Reaction Workup Solvent Evaporation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Hantzsch Synthesis Workflow
Purification: Column Chromatography

Flash column chromatography is a standard method for purifying organic compounds.

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Purification_Workflow Crude_Product Crude Product Adsorption Adsorb on Silica Gel Crude_Product->Adsorption Loading Load Sample onto Column Adsorption->Loading Column_Preparation Pack Silica Gel Column Column_Preparation->Loading Elution Elute with Solvent Gradient Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Evaporate Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Column Chromatography Purification

Spectral Data (Predicted)

Due to the lack of experimentally acquired spectra, this section provides predicted spectral data based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl (-CH₃)1.3 - 1.5Triplet~7
Ethyl (-CH₂)4.3 - 4.5Quartet~7
Thiazole (H4)7.4 - 7.6Doublet~3-4
Thiazole (H5)7.9 - 8.1Doublet~3-4
Benzoate (aromatic)7.5 - 8.5Multiplet-
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Ethyl (-CH₃)~14
Ethyl (-CH₂)~61
Benzoate (aromatic)128 - 135
Thiazole (C2)>160
Thiazole (C4)~143
Thiazole (C5)~120
Ester (C=O)~165
Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=O (ester)1715 - 1730[3]
C=N (thiazole)1600 - 1650
C=C (aromatic)1450 - 1600
C-O (ester)1100 - 1300[3]
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 233

  • Key Fragmentation Patterns:

    • Loss of ethoxy group (-OCH₂CH₃): m/z = 188

    • Loss of ethyl group (-CH₂CH₃): m/z = 204

    • Benzoyl-thiazole cation: m/z = 188

    • Thiazolyl-phenyl cation: m/z = 161

    • Ethyl cation: m/z = 29

Potential Biological Activity and Signaling Pathway

Thiazole-containing compounds have been extensively investigated for their anticancer properties, with many acting as inhibitors of key signaling molecules.[4][5][6][7][8] Several studies have highlighted the potential of thiazole derivatives to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various cancers.[9][10]

EGFR Signaling Pathway Inhibition

The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Inhibition of EGFR by small molecules like this compound can block these pathways, leading to an anti-tumor effect.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF EGF->EGFR Binds Molecule This compound Molecule->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition

Conclusion

This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, potential synthetic and purification methodologies, and a rationale for its exploration as a potential anticancer agent through EGFR inhibition. The presented data, both experimental and predicted, serves as a valuable resource for researchers aiming to explore the therapeutic potential of this and related thiazole derivatives. Further experimental validation of the predicted properties and biological activities is warranted.

References

In-Depth Technical Guide: Ethyl 3-(1,3-thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 886851-29-2 Molecular Formula: C₁₂H₁₁NO₂S Molecular Weight: 233.29 g/mol

Disclaimer: Extensive searches for scientific literature and experimental data specifically for Ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS 886851-29-2) did not yield any published studies detailing its synthesis, biological activity, or mechanism of action. The following guide is therefore based on established principles of organic synthesis and biological evaluation for structurally related thiazole and benzothiazole derivatives. The experimental protocols and potential biological activities described herein are hypothetical and intended to serve as a general framework for researchers.

Introduction

This compound is a heterocyclic compound featuring a central benzene ring substituted with an ethyl ester and a thiazole ring. The thiazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is unavailable, related structures have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. This guide provides a comprehensive overview of the potential synthesis, characterization, and biological evaluation of this compound for researchers and drug development professionals.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂S-
Molecular Weight233.29-
AppearanceOff-white to yellow solid (predicted)-
Melting PointNot available-
Boiling PointNot available-
SolubilitySoluble in organic solvents like DMSO, DMF, Methanol (predicted)-

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a Hantzsch thiazole synthesis or a cross-coupling reaction. A plausible retro-synthetic analysis suggests the formation of the thiazole ring from an appropriate thioamide and an α-haloketone, or coupling of a pre-formed thiazole with a benzoic acid derivative.

Method: Hantzsch Thiazole Synthesis

This classic method involves the condensation of a thioamide with an α-halocarbonyl compound.

Reaction Scheme:

Hantzsch Thiazole Synthesis reagent1 Ethyl 3-carbamothioylbenzoate reaction reagent1->reaction + reagent2 2-Bromoacetaldehyde reagent2->reaction + product This compound reaction->product Heat, Ethanol

Hypothetical Hantzsch Thiazole Synthesis.

Materials:

  • Ethyl 3-carbamothioylbenzoate

  • 2-Bromoacetaldehyde

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Ethyl 3-carbamothioylbenzoate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add 2-Bromoacetaldehyde (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Hypothetical Biological Evaluation Workflow

Given the diverse biological activities of thiazole derivatives, a general screening workflow can be proposed to identify the potential therapeutic applications of this compound.

Biological Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation start This compound screen1 Primary Cytotoxicity Screen (e.g., MTT assay on cancer cell lines) start->screen1 screen2 Antimicrobial Screen (e.g., MIC assay against bacteria/fungi) start->screen2 screen3 Anti-inflammatory Screen (e.g., COX/LOX inhibition assay) start->screen3 hit_id Hit Identification (Active in primary screen) screen1->hit_id screen2->hit_id screen3->hit_id dose_response Dose-Response Studies (IC50/EC50 determination) hit_id->dose_response selectivity Selectivity Profiling dose_response->selectivity moa Mechanism of Action Studies selectivity->moa lead_opt Lead Optimization moa->lead_opt

General workflow for biological evaluation.

Primary Screening Protocols (Hypothetical)

a) In vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

b) Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related thiazole derivatives, potential mechanisms of action could involve:

  • Kinase Inhibition: Many heterocyclic compounds are known to target protein kinases involved in cell proliferation and signaling.

  • Enzyme Inhibition: As seen with related compounds, it could potentially act as an inhibitor of enzymes like glucokinase.

  • Intercalation with DNA: Some planar heterocyclic systems can intercalate with DNA, leading to cytotoxic effects.

Further studies, such as target-based assays and molecular docking, would be necessary to elucidate the specific mechanism of action.

Potential Signaling Pathway Involvement cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes compound This compound kinase Protein Kinases (e.g., EGFR, VEGFR) compound->kinase enzyme Metabolic Enzymes (e.g., Glucokinase) compound->enzyme dna DNA compound->dna antimicrobial Antimicrobial Effects compound->antimicrobial apoptosis Apoptosis kinase->apoptosis cell_cycle_arrest Cell Cycle Arrest kinase->cell_cycle_arrest anti_inflammatory Anti-inflammatory Effects enzyme->anti_inflammatory dna->apoptosis

Hypothesized cellular targets and outcomes.

Conclusion

While there is a lack of specific experimental data for this compound, its chemical structure suggests that it is a promising candidate for biological investigation. The thiazole-benzoate scaffold is a privileged structure in medicinal chemistry. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds. Further empirical studies are essential to validate these hypothetical protocols and to uncover the therapeutic potential of this molecule.

Spectroscopic and Synthetic Profile of Ethyl 3-(1,3-thiazol-2-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS No. 886851-29-2). Due to the limited availability of specific experimental data in the public domain, this guide presents predicted and typical spectroscopic values based on the compound's structure and general principles of analytical chemistry.

Compound Overview

This compound is a heterocyclic compound featuring a benzoate ester moiety linked to a thiazole ring. The presence of these functional groups suggests its potential utility as a building block in medicinal chemistry and materials science.

Molecular Structure:

Chemical Formula: C₁₂H₁₁NO₂S

Molecular Weight: 233.29 g/mol

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimations based on the analysis of its structural fragments and comparison with similar known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.25s1HAr-H (H-2')
~8.00d1HAr-H (H-4')
~7.85d1HThiazole-H (H-5)
~7.50t1HAr-H (H-5')
~7.35d1HThiazole-H (H-4)
~4.40q2H-OCH₂CH₃
~1.40t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~168C=O (Ester)
~166Thiazole-C (C-2)
~144Thiazole-C (C-4)
~135Ar-C (C-1')
~132Ar-C (C-3')
~130Ar-C (C-5')
~129Ar-C (C-6')
~128Ar-C (C-4')
~127Ar-C (C-2')
~120Thiazole-C (C-5)
~61-OCH₂CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (Aromatic, Thiazole)
~2980-2850MediumC-H stretch (Aliphatic)
~1720StrongC=O stretch (Ester)
~1600, 1580, 1480Medium-StrongC=C stretch (Aromatic)
~1550MediumC=N stretch (Thiazole)
~1250StrongC-O stretch (Ester)
~750StrongC-H out-of-plane bend (Aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
233High[M]⁺ (Molecular Ion)
205Medium[M - C₂H₄]⁺
188Medium[M - OCH₂CH₃]⁺
160High[M - COOCH₂CH₃]⁺
134Medium[C₇H₄S]⁺

Proposed Experimental Protocols

The following sections outline a plausible synthetic route and general procedures for obtaining the spectroscopic data for this compound.

Synthesis

A potential synthetic route involves a Hantzsch-type thiazole synthesis followed by esterification.

Workflow for the Synthesis of this compound:

Synthesis_Workflow A 3-Bromobenzoyl chloride C Intermediate Thioamide A->C Reaction B Thioacetamide B->C D This compound C->D Cyclization E Ethanol, H+ E->D Spectroscopic_Analysis Sample Purified Ethyl 3-(1,3-thiazol-2-yl)benzoate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Tables 1-4) NMR->Data IR->Data MS->Data Logical_Relationships Structure Molecular Structure Functional_Groups Functional Groups (Ester, Thiazole, Aromatic) Structure->Functional_Groups Connectivity Atom Connectivity Structure->Connectivity Molecular_Weight Molecular Weight Structure->Molecular_Weight NMR_H ¹H NMR NMR_C ¹³C NMR IR IR MS Mass Spec Functional_Groups->NMR_C Functional_Groups->IR Connectivity->NMR_H Connectivity->NMR_C Molecular_Weight->MS

"molecular structure and formula of Ethyl 3-(1,3-thiazol-2-yl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and known properties of Ethyl 3-(1,3-thiazol-2-yl)benzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While detailed experimental data for this specific compound is not widely available in published literature, this guide consolidates the existing information and provides predicted characteristics based on analogous structures.

Core Molecular and Physical Data

This compound is a heterocyclic compound featuring a central benzene ring substituted with an ethyl ester group and a thiazole ring.

Molecular Structure and Formula

The molecular structure consists of an ethyl benzoate moiety where the benzene ring is substituted at the meta-position (position 3) with a 1,3-thiazole ring linked at its second position.

Molecular Formula: C₁₂H₁₁NO₂S[1]

Molecular Weight: 233.29 g/mol [1]

CAS Number: 886851-29-2[1]

IUPAC Name: this compound

SMILES: CCOC(=O)c1cccc(c1)c2nccs2

A summary of the key chemical identifiers is presented in Table 1.

IdentifierValueReference
Molecular Formula C₁₂H₁₁NO₂S[1]
Molecular Weight 233.29 g/mol [1]
CAS Number 886851-29-2[1]
Purity Typically available at 97%[2]

Predicted Physicochemical and Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following table summarizes the predicted physicochemical and spectroscopic characteristics. These predictions are based on the known properties of its constituent functional groups (ethyl ester, benzene ring, thiazole ring) and data from structurally similar compounds.

PropertyPredicted Value / Characteristics
Physical State Solid
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents like ethanol, DMSO, and dichloromethane. Poorly soluble in water.
¹H NMR Ethyl group: Triplet (~1.4 ppm, 3H) and a quartet (~4.4 ppm, 2H). Aromatic protons (benzoate ring): Multiplets in the range of 7.5-8.5 ppm. Thiazole protons: Two doublets in the range of 7.0-8.0 ppm.
¹³C NMR Ethyl group: Signals around 14 ppm (CH₃) and 61 ppm (CH₂). Carbonyl carbon: Signal around 165 ppm. Aromatic and thiazole carbons: Multiple signals in the range of 120-170 ppm.
IR Spectroscopy (cm⁻¹) C=O stretch (ester): ~1720 cm⁻¹. C-O stretch (ester): ~1250 cm⁻¹. Aromatic C=C stretches: ~1600, 1480 cm⁻¹. C-H stretches (aromatic): ~3100-3000 cm⁻¹. C-H stretches (aliphatic): ~2980-2850 cm⁻¹.
Mass Spectrometry (m/z) Molecular Ion [M]⁺: Expected at approximately 233.05.

Synthesis Methodology

Proposed Synthesis Workflow

A potential synthetic pathway could involve the reaction of a thioamide derivative of 3-ethoxycarbonylbenzamide with an α-haloketone. Alternatively, a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated ethyl benzoate and a thiazole-containing organometallic reagent could be employed.

Below is a generalized workflow diagram illustrating a potential synthetic approach.

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Product 3-Bromobenzoyl_chloride 3-Bromobenzoyl chloride Esterification Esterification 3-Bromobenzoyl_chloride->Esterification + Ethanol Ethanol Ethanol Thioacetamide Thioacetamide Thioamidation Thioamidation Thioacetamide->Thioamidation alpha-Haloacetaldehyde alpha-Haloacetaldehyde Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis alpha-Haloacetaldehyde->Hantzsch_Thiazole_Synthesis Ethyl_3-bromobenzoate Ethyl_3-bromobenzoate Esterification->Ethyl_3-bromobenzoate Forms 3-Ethoxycarbonylbenzothioamide 3-Ethoxycarbonylbenzothioamide Thioamidation->3-Ethoxycarbonylbenzothioamide Forms Product This compound Hantzsch_Thiazole_Synthesis->Product Ethyl_3-bromobenzoate->Thioamidation Reacts with 3-Ethoxycarbonylbenzothioamide->Hantzsch_Thiazole_Synthesis Reacts with

Caption: A proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the mechanism of action of this compound. Thiazole and benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] However, without specific experimental data, the biological profile of this particular compound remains speculative. Further research and biological screening would be necessary to determine its potential therapeutic applications.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is potentially harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a distinct chemical entity with a well-defined molecular structure and formula. While its fundamental properties are established, a comprehensive experimental characterization, including detailed spectroscopic data and biological activity, is not yet available in the public domain. The information and proposed methodologies presented in this guide serve as a valuable resource for researchers interested in the synthesis and further investigation of this and related compounds. Future studies are warranted to fully elucidate its chemical and biological profile.

References

A Technical Guide to the Biological Activity of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides an in-depth overview of the recent advancements in the study of novel thiazole derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity of Thiazole Derivatives

Novel thiazole derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of critical signaling pathways and the induction of apoptosis.

The in vitro cytotoxic activity of several novel thiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 4d MDA-MB-231 (Breast)1.21Sorafenib1.18
Compound 4b MDA-MB-231 (Breast)3.52Sorafenib1.18
Compound 5 A549 (Lung)0.452Doxorubicin0.460
Compound 8e A549 (Lung)0.302Doxorubicin0.460
Compound 8f A549 (Lung)0.788Doxorubicin0.460
Compound 19 MCF-7, U87 MG, A549, HCT1160.30–0.45--
Compound 40 B-RAFV600E Kinase0.0231 ± 0.0012Dabrafenib0.0472 ± 0.0025
Compound 42 GSK-3β0.00029 ± 0.00001--
Compound 43 GSK-30.0011 ± 0.0001--
Compounds 4m, 4n, 4r BxPC-3 (Pancreatic)See % cell survival--
MOLT-4 (Leukemia)See % cell survival--
MCF-7 (Breast)See % cell survival--

Note: For compounds 4m, 4n, and 4r, the data was presented as percentage of cell survival at 10 µM concentration: BxPC-3 (23.85–26.45%), MOLT-4 (30.08–33.30%), and MCF-7 (44.40–47.63%)[1].

Thiazole derivatives have been shown to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

A prominent target is the VEGFR-2 signaling pathway . Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 can block downstream signaling, leading to reduced tumor vascularization and growth.

VEGFR2_Pathway cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P_VEGFR2->Downstream Proliferation Proliferation, Angiogenesis, Survival Downstream->Proliferation Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by novel thiazole derivatives.

Another critical pathway targeted by thiazole derivatives is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[3]

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Experimental_Workflow cluster_workflow In Vitro Anticancer Evaluation Synthesis Synthesis of Thiazole Derivatives Cytotoxicity MTT Assay (IC50 Determination) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling

References

The Ascendant Trajectory of Thiazole-Based Benzoates in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a cornerstone of heterocyclic chemistry, continues to captivate the attention of medicinal chemists worldwide. Its unique structural and electronic properties have rendered it a privileged scaffold in the design of novel therapeutic agents. When incorporated into a benzoate structure, specifically as Ethyl 3-(1,3-thiazol-2-yl)benzoate and its derivatives, a promising class of compounds with diverse pharmacological potential emerges. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their applications in oncology and microbiology. While direct research on this compound derivatives is emerging, this guide draws upon established findings from closely related 2-arylthiazole and benzothiazole analogues to provide a comprehensive overview for researchers in the field.

Synthetic Strategies: Building the Thiazole Core

The construction of the 2-arylthiazole scaffold is a well-established process in organic synthesis, with the Hantzsch thiazole synthesis being a primary and versatile method. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, a common starting point is the appropriately substituted thiobenzamide and an ethyl bromoacetate derivative.

A general synthetic workflow is outlined below:

cluster_0 Synthesis of Thiobenzamide Intermediate cluster_1 Hantzsch Thiazole Synthesis cluster_2 Purification A Substituted Benzonitrile C Reaction with H2S or Lawesson's Reagent A->C B Thioacetamide B->C D Substituted Thiobenzamide C->D E Substituted Thiobenzamide G Cyclocondensation E->G F Ethyl Bromoacetate F->G H This compound Derivative G->H I Crude Product J Column Chromatography / Recrystallization I->J K Pure Derivative J->K RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Core This compound Core R1 Substituents on Benzoate Ring (R1) Core->R1 Modification R2 Substituents on Thiazole Ring (R2) Core->R2 Modification Lipophilicity Lipophilicity R1->Lipophilicity ElectronicEffects Electronic Effects (EDG/EWG) R1->ElectronicEffects StericHindrance Steric Hindrance R1->StericHindrance R2->Lipophilicity R2->ElectronicEffects R2->StericHindrance Activity Biological Activity (Anticancer/Antimicrobial) Lipophilicity->Activity Influences ElectronicEffects->Activity Influences StericHindrance->Activity Influences

A Technical Guide to the Therapeutic Applications of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged motif in a multitude of clinically approved drugs and compounds under investigation.[2][3] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the significant therapeutic applications of thiazole-based compounds, detailing their mechanisms of action, quantitative efficacy, and associated experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive resource on the synthesis, biological evaluation, and signaling pathways modulated by this versatile class of molecules.

Introduction to Thiazole Compounds

Thiazole, or 1,3-thiazole, is an aromatic heterocyclic compound with the molecular formula C₃H₃NS.[1][4] The ring structure features a sulfur atom and a nitrogen atom at positions 1 and 3, respectively.[5] This arrangement imparts a unique electronic distribution, making the thiazole ring a versatile scaffold for chemical modification and interaction with various biological targets.[1][6] It is a key component in natural products like vitamin B1 (Thiamine) and penicillin, as well as numerous synthetic drugs such as the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the anti-inflammatory Meloxicam.[5][7] The stability of the ring and its capacity to serve as both an electron-donating and electron-accepting system contribute to its prominence in the design of novel therapeutic agents.[8]

Key Therapeutic Applications

The structural versatility of the thiazole ring has enabled its application across a wide array of therapeutic areas.

Anticancer Activity

Thiazole derivatives are potent anticancer agents that act through diverse mechanisms.[9] Many clinically used anticancer drugs, including Dasatinib and Tiazofurin, feature this scaffold.[5] Their mechanisms often involve inducing apoptosis, disrupting tubulin polymerization, and inhibiting key signaling pathways like PI3K/Akt/mTOR and NF-κB.[10][11] Certain derivatives also function by inhibiting crucial enzymes such as topoisomerase and histone deacetylase (HDAC).[10]

Antimicrobial Activity

The thiazole moiety is integral to many antimicrobial drugs, including sulfathiazole and numerous cephalosporin antibiotics.[12][13] These compounds exhibit broad-spectrum activity against various bacterial and fungal pathogens.[14][15] Their efficacy often stems from the ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[16] The development of hybrid molecules, which combine the thiazole nucleus with other heterocyclic structures like pyrazole or triazole, has emerged as a key strategy to combat multidrug-resistant strains.[13]

Anti-inflammatory Activity

Several thiazole-containing compounds, such as Meloxicam and Fentiazac, are established non-steroidal anti-inflammatory drugs (NSAIDs). A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17] By blocking these enzymes, thiazole derivatives prevent the synthesis of prostaglandins and leukotrienes, which are key mediators in the inflammatory cascade.[18]

Neuroprotective Activity

Thiazole-based drugs have shown significant promise in treating neurodegenerative diseases.[19] For instance, Pramipexole, a 2-aminothiazole derivative, is a dopamine D2 agonist used in the treatment of Parkinson's disease.[4][6] Riluzole, another aminothiazole-based drug, is used to manage Lou Gehrig's disease.[6] More recent research has focused on thiazole derivatives as modulators of AMPA receptors and as antioxidants to protect against neuronal damage.[20][21]

Quantitative Efficacy of Thiazole Derivatives

The potency of thiazole compounds has been quantified across numerous studies. The following tables summarize key efficacy data for different therapeutic applications.

Table 3.1: Anticancer Activity of Selected Thiazole Derivatives

Compound Cancer Cell Line Efficacy Metric Value Reference
Compound 40 - IC₅₀ 0.00042 µM [10]
Compound 29 - IC₅₀ 0.05 µM [10]
Compound 62 - IC₅₀ 0.18 µM [10]
Compound 1d Multiple lines IC₅₀ Varies by line [22]
Compound 4a MCF-7 (Breast) IC₅₀ 82.30 µg/mL [23]

| Ethisterone-based | Multiple lines | GI₅₀ | Submicromolar |[24] |

Table 3.2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound Class/Derivative Target Organism Efficacy Metric Value Reference
Derivative 40 Staphylococcus aureus MIC 3.125 µg/mL [6]
Nootkatone Derivatives S. aureus, E. faecium MIC As low as 1.56 µg/mL [24]
2-Pyrazoline Hybrids Pseudomonas aeruginosa MIC 15.625–31.25 µg/mL [25]
2-Pyrazoline Hybrids Escherichia coli MIC 0.03–7.81 µg/mL [12]

| Imidazolyl Thiazole 4a | Bacillus sp., M. luteus | MIC | 1.95–3.91 µg/mL | |

Table 3.3: Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound Target Enzyme Efficacy Metric Value Reference
Compound 9b COX-1 IC₅₀ 0.32 µM [17]
Compound 9a COX-1 IC₅₀ 0.42 µM [17]
Compound 9b COX-2 IC₅₀ 9.23 µM [17]
Compound 9a COX-2 IC₅₀ 10.71 µM [17]

| Chalcone Derivative 3c | Carrageenan Edema | Inhibition | 44% |[26] |

Methodologies and Protocols

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for preparing thiazole derivatives.[8] It involves the condensation reaction between an α-haloketone and a thioamide.

G cluster_process Process cluster_product Product a_haloketone α-Haloketone condensation Condensation & Cyclization a_haloketone->condensation thioamide Thioamide thioamide->condensation thiazole Thiazole Derivative condensation->thiazole H₂O elimination

Caption: General workflow for the Hantzsch thiazole synthesis.
Biological Assays

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[23]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivative and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included. The plate is incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (typically ~570 nm).

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[22]

G A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate (24h) for Cell Adhesion A->B C 3. Add Thiazole Compound (Varying Concentrations) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (~570 nm) G->H I 9. Calculate Cell Viability & Determine IC₅₀ H->I G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->PI3K Thiazole->Akt Thiazole->mTOR G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA₂ COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation Pain, Fever PGs->Inflammation LTs->Inflammation Thiazole Thiazole Derivative Thiazole->COX Thiazole->LOX

References

The Rise of N-(thiazol-2-yl)-benzamide Analogs: A Technical Guide to a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, synthesis, and therapeutic potential of N-(thiazol-2-yl)-benzamide analogs reveals a scaffold of significant interest in modern drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core findings, experimental methodologies, and future directions for this promising class of compounds.

The N-(thiazol-2-yl)-benzamide core has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. From ion channels to enzymes, these analogs have shown potent and selective activities, paving the way for potential therapeutic interventions in areas such as neurological disorders, cancer, and metabolic diseases. This guide will summarize key quantitative data, detail essential experimental protocols, and visualize the underlying biological and experimental frameworks.

Quantitative Analysis of Biological Activity

The biological evaluation of N-(thiazol-2-yl)-benzamide analogs has yielded a wealth of quantitative data, highlighting their potential as potent modulators of various biological targets. The following tables summarize the inhibitory and activation data from key studies.

Table 1: Antagonistic Activity at the Zinc-Activated Channel (ZAC)

A significant breakthrough in the exploration of N-(thiazol-2-yl)-benzamide analogs was their identification as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[1][2] The lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, and its analogs have been extensively studied to elucidate their structure-activity relationship (SAR).

Compound IDModifications to Phenyl RingModifications to Thiazole RingIC50 (µM) at ZAC
1 5-bromo-2-chloro4-methyl, 5-methyl ester1-3[1]
2b 2-chloro4-(tert-butyl)Comparable to 3d[1]
3a -4-ethyl, 5-methyl esterInactive[1]
3b -4-methyl, 5-ethyl esterInactive[1]
3c -4-methylWeak activity[1]
3d -4-(tert-butyl)Fairly potent[1]
5a (TTFB) 3-fluoro4-(tert-butyl)1-3[1]
Table 2: Anticancer Activity of Quinoxaline-Containing Analogs

N-(thiazol-2-yl)-benzamide analogs incorporating a quinoxaline moiety have been investigated as potential DNA topoisomerase II inhibitors for cancer therapy.[3] The following compounds demonstrated promising activity against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
6d MCF-7 (Breast)Promising activity[3]
A549 (Lung)Promising activity[3]
HepG2 (Liver)Promising activity[3]
6e MCF-7 (Breast)Promising activity[3]
A549 (Lung)Promising activity[3]
HepG2 (Liver)Promising activity[3]
6i MCF-7 (Breast)0.95 ± 0.063[3]
A549 (Lung)1.32 ± 0.16[3]
HepG2 (Liver)1.24 ± 0.10[3]
6j MCF-7 (Breast)Promising activity[3]
A549 (Lung)Promising activity[3]
HepG2 (Liver)Promising activity[3]
6m MCF-7 (Breast)Promising activity[3]
A549 (Lung)Promising activity[3]
HepG2 (Liver)Promising activity[3]
Etoposide (Standard) MCF-7, A549, HepG2-

Notably, compound 6i displayed greater activity than the standard drug etoposide against all three cell lines.[3] Furthermore, these potent compounds exhibited low cytotoxicity against a normal breast cell line (MCF-10A), with IC50 values above 85 µM.[3]

Table 3: Glucokinase (GK) Activation

Certain N-(thiazol-2-yl)-benzamide derivatives have been identified as glucokinase (GK) activators, which are of interest for the treatment of type 2 diabetes.[4]

Compound IDIn Vitro GK Activation Fold
1 1.48 - 1.83
2 1.48 - 1.83
5 1.48 - 1.83
8 1.48 - 1.83

Experimental Protocols

The discovery and evaluation of N-(thiazol-2-yl)-benzamide analogs have relied on a variety of robust experimental methodologies. The following sections detail the key protocols for their synthesis and biological characterization.

General Synthesis of N-(thiazol-2-yl)-benzamide Analogs

A common and efficient method for the synthesis of N-(thiazol-2-yl)-benzamide analogs involves the coupling of a substituted benzoic acid with a 2-aminothiazole derivative.

Protocol: Amide Coupling using DCC

  • Reactant Preparation: Dissolve the desired benzoic acid derivative and 2-aminothiazole derivative in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for a specified period (typically 12-24 hours).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-(thiazol-2-yl)-benzamide analog.[5]

Biological Evaluation Protocols

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Activity

This technique is used to measure the ion flow across the cell membrane of Xenopus oocytes expressing the Zinc-Activated Channel (ZAC).[1][2]

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNA encoding the ZAC.

  • Incubation: Incubate the oocytes for 2-5 days at 18 °C to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at -60 mV.

  • Compound Application: Perfuse the chamber with a buffer solution containing a known concentration of the agonist (e.g., Zn²⁺) to elicit a current. Subsequently, co-apply the agonist with the N-(thiazol-2-yl)-benzamide analog at various concentrations to determine its inhibitory effect.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-(thiazol-2-yl)-benzamide analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Frameworks

Graphical representations of signaling pathways and experimental workflows are crucial for understanding the complex interactions and processes involved in the study of N-(thiazol-2-yl)-benzamide analogs.

ZAC_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Zn2+ Zn²⁺ ZAC Zinc-Activated Channel (ZAC) Ligand Binding Domain Transmembrane Domain Zn2+->ZAC:p1 Activates Analog N-(thiazol-2-yl)- benzamide Analog Analog->ZAC:p2 Binds (Allosteric Antagonist) Ion_Flow Cation Influx ZAC->Ion_Flow Opens ZAC->Ion_Flow Inhibits Cellular_Response Cellular Response Ion_Flow->Cellular_Response Triggers

Caption: Proposed mechanism of N-(thiazol-2-yl)-benzamide analogs as allosteric antagonists of the Zinc-Activated Channel (ZAC).

Synthesis_Workflow Start Start Reactants Substituted Benzoic Acid + 2-Aminothiazole Derivative Start->Reactants Coupling Amide Coupling (e.g., DCC) Reactants->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product N-(thiazol-2-yl)-benzamide Analog Characterization->Final_Product

Caption: General experimental workflow for the synthesis of N-(thiazol-2-yl)-benzamide analogs.

Anticancer_Mechanism Analog Quinoxaline-containing N-(thiazol-2-yl)-benzamide Analog Topo_II DNA Topoisomerase II Analog->Topo_II Inhibits DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Blocks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Hypothesized signaling pathway for the anticancer activity of quinoxaline-containing N-(thiazol-2-yl)-benzamide analogs.

References

The Rising Promise of 1,3-Thiazoles: An In-Depth Technical Guide to their In Vitro Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention, 1,3-thiazole derivatives have emerged as a versatile and promising scaffold in the design of new antimicrobial drugs. Their derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the in vitro antimicrobial activity of 1,3-thiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action to aid in ongoing research and development efforts.

Quantitative Antimicrobial Activity of 1,3-Thiazole Derivatives

The antimicrobial efficacy of novel compounds is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various 1,3-thiazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, as reported in recent literature.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Selected 1,3-Thiazole Derivatives

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaK. pneumoniaeReference
Thiazolyl-2-Pyrazoline Hybrids
Compound 5250---50[1][2]
Compound 5350---50[1][2]
Quinoline-Thiazole Derivatives
Compound 97aPotent-PotentPotent-[3]
Compound 97bPotent-PotentPotent-[3]
Benzo[d]thiazole Derivatives
Compound 1350-75-50-75--[4][5]
Compound 1450-75-50-75--[4][5]
Thiazole-Based Heterocycles
Compound 43a16.1 µM-16.1 µM--[6]
Compound 43c-28.8 µM---[6]

Note: "-" indicates data not reported in the cited sources. "Potent" indicates significant activity was reported without specific MIC values being easily extractable from the review. MIC values in µM were noted as reported in the source.

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Selected 1,3-Thiazole Derivatives

Compound/DerivativeC. albicansA. nigerA. flavusReference
Thiazolyl-2-Pyrazoline Hybrids
Compound 54200--[1][2]
Benzo[d]thiazole Derivatives
Compound 13-50-75-[4][5]
Compound 14-50-75-[4][5]
Thiazole-Based Heterocycles
Compound 43b16.2 µM--[6]
Compound 37c7.8-5.8--[6]

Note: "-" indicates data not reported in the cited sources. MIC values in µM were noted as reported in the source.

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of 1,3-thiazole derivatives typically involves standardized in vitro assays. The following are detailed methodologies for commonly cited experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used for quantitative assessment of antimicrobial activity.[3]

  • Preparation of Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) for 18-24 hours at 37°C (for bacteria) or 28°C (for fungi).

    • A few colonies are suspended in sterile saline solution (0.85% NaCl).

    • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • The 1,3-thiazole derivatives are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a stock solution.

    • Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

    • The standardized inoculum is added to each well.

    • Positive control wells (containing inoculum without the test compound) and negative control wells (containing medium only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.[1]

    • The plates are incubated for 18-24 hours at 37°C for bacteria, and 24-48 hours at 35°C for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Disc Diffusion Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[3]

  • Preparation of Plates:

    • A standardized microbial inoculum (adjusted to 0.5 McFarland standard) is uniformly spread over the surface of an appropriate agar plate using a sterile cotton swab.

    • The plates are allowed to dry for a few minutes.

  • Assay Procedure:

    • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the dissolved 1,3-thiazole derivative.

    • The discs are placed on the surface of the inoculated agar plates.

    • A disc with the solvent alone is used as a negative control, and discs with standard antibiotics serve as positive controls.

    • The plates are incubated for 18-24 hours at 37°C for bacteria and 24-48 hours for fungi.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.

Visualizing Experimental and Logical Frameworks

Diagrammatic representations of experimental workflows and potential mechanisms of action can facilitate a clearer understanding of the research process and the biological interactions of 1,3-thiazole derivatives.

experimental_workflow cluster_preparation Preparation cluster_assay Antimicrobial Assay cluster_results Data Analysis start Start: Synthesized 1,3-Thiazole Derivatives stock Prepare Stock Solutions (e.g., in DMSO) start->stock dilution Serial Dilution of Compounds in 96-Well Plate stock->dilution microbe Culture Microorganisms (Bacteria/Fungi) inoculum Prepare & Standardize Inoculum (0.5 McFarland) microbe->inoculum add_inoculum Add Standardized Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plates (e.g., 24-48h, 35-37°C) add_inoculum->incubation read_results Visually Inspect for Growth & Read Results incubation->read_results determine_mic Determine MIC Value (µg/mL or µM) read_results->determine_mic end End: Antimicrobial Activity Profile determine_mic->end

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

signaling_pathway cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell dna_gyrase DNA Gyrase (Topoisomerase II) relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Catalysis dna Supercoiled DNA dna->dna_gyrase Binding replication DNA Replication relaxed_dna->replication lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol lanosterol_demethylase->ergosterol Catalysis lanosterol Lanosterol lanosterol->lanosterol_demethylase Binding cell_membrane Cell Membrane Integrity ergosterol->cell_membrane thiazole 1,3-Thiazole Derivatives thiazole->dna_gyrase Inhibition thiazole->lanosterol_demethylase Inhibition

Caption: Putative Mechanisms of Antimicrobial Action of 1,3-Thiazole Derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The antimicrobial activity of 1,3-thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and any fused heterocyclic systems.[1][7] For instance, the incorporation of quinoline moieties has been shown to enhance antibacterial activity.[3] Similarly, the development of benzannelated 1,3-thiazoles, or benzo[d]thiazoles, has led to improved in vitro antibacterial effects.[4][5]

The electron-withdrawing or electron-donating nature of substituents can play a crucial role in the molecule's ability to interact with microbial targets.[3] Molecular hybridization, which involves combining the thiazole scaffold with other known antimicrobial pharmacophores like pyrazoline, has also proven to be a successful strategy in developing novel derivatives with potent activity.[1][2]

In silico studies, such as molecular docking, have suggested that some thiazole derivatives may exert their antibacterial effects by inhibiting DNA gyrase, an enzyme crucial for DNA replication in bacteria.[8][9] In fungi, the proposed mechanism often involves the inhibition of lanosterol 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[8][9]

The continued exploration of the vast chemical space of 1,3-thiazole derivatives, guided by structure-activity relationship studies and in silico modeling, holds immense potential for the discovery of next-generation antimicrobial agents to combat the growing challenge of drug-resistant infections.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate, a substituted arylthiazole of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system. This protocol outlines a two-step process commencing with the synthesis of the key intermediate, ethyl 3-(2-bromoacetyl)benzoate, followed by its cyclocondensation with a thioformamide equivalent to yield the target compound. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The thiazole ring is a key pharmacophore in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry for the preparation of thiazoles.[1] The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[1] This protocol details the application of this versatile reaction to the synthesis of this compound, a compound with potential applications in the development of novel therapeutic agents.

Experimental Protocols

The synthesis of this compound is accomplished in two primary stages:

  • Synthesis of Ethyl 3-(2-bromoacetyl)benzoate (Intermediate)

  • Hantzsch Thiazole Synthesis of this compound

Protocol 1: Synthesis of Ethyl 3-(2-bromoacetyl)benzoate

This procedure outlines the alpha-bromination of ethyl 3-acetylbenzoate.

Materials and Reagents:

  • Ethyl 3-acetylbenzoate

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 3-acetylbenzoate (1 equivalent) in dichloromethane, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-Toluenesulfonic acid (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Table 1: Reagents and Conditions for the Synthesis of Ethyl 3-(2-bromoacetyl)benzoate

Reagent/ParameterMolar Ratio/Value
Ethyl 3-acetylbenzoate1.0 eq
N-Bromosuccinimide (NBS)1.1 eq
p-Toluenesulfonic acid (p-TsOH)0.1 eq
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction TimeMonitored by TLC
Protocol 2: Hantzsch Thiazole Synthesis of this compound

This protocol describes the cyclocondensation of the α-bromoketone intermediate with a thioformamide equivalent generated in situ from formamide and Lawesson's reagent.

Materials and Reagents:

  • Ethyl 3-(2-bromoacetyl)benzoate

  • Formamide

  • Lawesson's Reagent

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3-(2-bromoacetyl)benzoate (1 equivalent) and formamide (2 equivalents) in toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Table 2: Reagents and Conditions for the Hantzsch Thiazole Synthesis

Reagent/ParameterMolar Ratio/Value
Ethyl 3-(2-bromoacetyl)benzoate1.0 eq
Formamide2.0 eq
Lawesson's Reagent0.5 eq
SolventToluene
TemperatureReflux
Reaction TimeMonitored by TLC

Characterization Data (Predicted)

Table 3: Predicted Characterization Data for this compound

Analysis Predicted Data
Molecular Formula C₁₂H₁₁NO₂S[2]
Molecular Weight 233.29 g/mol [2]
¹H NMR (CDCl₃, 400 MHz) δ 8.60 (s, 1H, Ar-H), 8.20 (d, 1H, Ar-H), 8.00 (d, 1H, Ar-H), 7.90 (d, 1H, Thiazole-H), 7.55 (t, 1H, Ar-H), 7.35 (d, 1H, Thiazole-H), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 168.0 (C=O), 166.0 (Thiazole C2), 144.0 (Thiazole C4), 135.0 (Ar-C), 132.0 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.0 (Ar-C), 120.0 (Thiazole C5), 61.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃)
IR (KBr, cm⁻¹) ~3100 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1720 (C=O, ester), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ester)
Mass Spectrum (EI) m/z (%): 233 (M⁺), 205, 188, 160, 134

Visualized Workflow

G cluster_0 Step 1: Synthesis of Ethyl 3-(2-bromoacetyl)benzoate cluster_1 Step 2: Hantzsch Thiazole Synthesis A Ethyl 3-acetylbenzoate C Alpha-Bromination in DCM A->C B N-Bromosuccinimide (NBS) p-Toluenesulfonic acid (p-TsOH) B->C D Workup and Purification C->D E Ethyl 3-(2-bromoacetyl)benzoate D->E H Cyclocondensation in Toluene E->H F Formamide F->H G Lawesson's Reagent G->H I Workup and Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Application Notes

  • Medicinal Chemistry: Arylthiazole derivatives are of significant interest in drug discovery. The synthesized compound can serve as a scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds. The ester functionality provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate a library of derivatives for structure-activity relationship (SAR) studies.

  • Materials Science: Thiazole-containing organic molecules can exhibit interesting photophysical properties. This compound could be investigated for its potential use in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

  • Chemical Biology: As a potential small molecule modulator of biological pathways, this compound could be used in screening assays to identify new protein targets or to study cellular processes.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Lawesson's Reagent has a strong, unpleasant odor and is toxic. Handle it exclusively in a fume hood.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Greener Synthesis Techniques for Benzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Traditional synthetic methods for these valuable compounds often rely on harsh reaction conditions, toxic solvents, and hazardous reagents, posing significant environmental and health concerns.[3] The principles of green chemistry offer a transformative approach to mitigate these issues by promoting the use of safer chemicals, reducing waste, and minimizing energy consumption.[1] This document provides detailed application notes and protocols for various greener synthesis techniques for benzothiazole derivatives, aimed at facilitating their adoption in research and development.

Greener Synthetic Approaches: An Overview

Several innovative and eco-friendly strategies have been developed for the synthesis of benzothiazoles. These methods prioritize the use of benign solvents, reusable catalysts, and energy-efficient technologies. Key greener approaches include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and improve yields, often under solvent-free conditions.[1][4][5][6][7][8][9][10]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic cavitation to enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating.[11][12][13][14][15]

  • Green Catalysis: Involves the use of environmentally benign and reusable catalysts, such as heterogeneous catalysts and biocatalysts, to promote efficient transformations.[13][16][17][18]

  • Benign Solvents: Replaces hazardous organic solvents with greener alternatives like water, glycerol, and ethanol.[19][20][21][22]

  • Mechanochemical Synthesis: A solvent-free method that uses mechanical force (grinding) to initiate chemical reactions, offering high efficiency and minimal waste.[23][24][25]

  • Visible Light-Induced Synthesis: A metal-free approach that utilizes visible light and a photocatalyst to drive the reaction, representing a sustainable and mild synthetic route.[26]

Comparative Data of Greener Synthesis Techniques

The following table summarizes quantitative data from various greener synthesis methods for benzothiazole derivatives, allowing for a direct comparison of their efficiency and environmental impact.

MethodCatalystSolventReactantsTimeYield (%)Reference
Microwave-Assisted Phase Transfer Catalyst (Triton-B)Water2-Aminothiophenol, Chlorobenzonitrile10 min94[5]
Phenyliodine(III) bis(trifluoroacetate) (PIFA)-2-Aminothiophenols, Aldehydes-Good to Excellent[8]
NoneGlycerol2-Aminothiophenol, Aldehydes--[10]
Ultrasound-Assisted Sulfated tungstateSolvent-free2-Aminothiophenol, Aldehydes-Excellent[13]
NoneSolvent-free2-Aminothiophenol, Benzaldehydes20 min65-83[14]
Copper SulfateWater/GlycerolAromatic amine, Potassium isopropyl xanthate-High
Green Catalysis SnP₂O₇-2-Aminothiophenol, Aromatic aldehydes8-35 min87-95[16][18]
H₂O₂/HClEthanol2-Aminothiophenol, Aldehydes1 h-[16][18]
NH₄ClMethanol-water2-Aminothiophenol, Benzaldehyde1 hHigh[16][18]
Vitreoscilla hemoglobin (VHb)Water--up to 97[17]
Green Solvents NoneGlycerol2-Aminothiophenols, Aromatic aldehydes0.5-5 hup to 92[20]
NoneWaterIsothiocyanates, 2-Aminothiophenols-Good[19][21]
Mechanochemical NoneSolvent-freeAromatic aldehydes, o-Aminothiophenol-High[25]
Stainless-steel ballsSolvent-freeα-Keto acids, 2-Aminothiophenol-Moderate to Good[24]
Visible Light-Induced Graphitic carbon nitride (g-C₃N₄)-2-Aminothiophenol derivatives, Aromatic aldehydes-89-97[26]

Experimental Protocols

This section provides detailed methodologies for key greener synthesis experiments.

Protocol 1: Microwave-Assisted Synthesis using a Phase Transfer Catalyst in Water[5]

Objective: To synthesize 2-(2-Chlorophenyl)-benzothiazole using microwave irradiation and a phase transfer catalyst in an aqueous medium.

Materials:

  • 2-Aminothiophenol

  • 2-Chlorobenzonitrile

  • Triton-B (Phase Transfer Catalyst)

  • Water

  • Microwave reactor (e.g., CEM Discover 2.0)

  • Thin Layer Chromatography (TLC) supplies (silica gel, 5% ethyl acetate in n-hexane)

  • Standard laboratory glassware

Procedure:

  • In a microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol) and 2-chlorobenzonitrile (1.0 mmol).

  • Add Triton-B (2.0 mmol, 0.35 mL) and water (1.0 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 25 W and 50 °C for 10 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (5 mL) to the mixture.

  • Collect the solid product by filtration.

  • Wash the product with water and dry to obtain 2-(2-Chlorophenyl)-benzothiazole.

Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis[15]

Objective: To synthesize benzothiazole derivatives from 2-aminothiophenol and various benzaldehydes under solvent- and catalyst-free conditions using ultrasound irradiation.

Materials:

  • 2-Aminothiophenol

  • Substituted benzaldehyde derivatives

  • Ultrasonic probe

  • Standard laboratory glassware

Procedure:

  • In a suitable glass vessel, add 2-aminothiophenol (3.00 mmol) and the desired benzaldehyde derivative (3.00 mmol).

  • Irradiate the mixture directly with an ultrasonic probe for 20 minutes at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the resulting solid product is collected.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure benzothiazole derivative.

Protocol 3: Green Catalysis using SnP₂O₇[17][19]

Objective: To synthesize benzothiazole derivatives via the condensation of 2-aminothiophenol with aromatic aldehydes using a reusable heterogeneous catalyst, SnP₂O₇.

Materials:

  • 2-Aminothiophenol

  • Various aromatic aldehydes

  • Tin(IV) pyrophosphate (SnP₂O₇) catalyst

  • Standard laboratory glassware for heating and filtration

Procedure:

  • In a round-bottom flask, mix 2-aminothiophenol, an aromatic aldehyde, and a catalytic amount of SnP₂O₇.

  • Heat the reaction mixture under the optimized conditions (specific temperature and time, typically ranging from 8-35 minutes).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture.

  • Isolate the product by filtration.

  • The SnP₂O₇ catalyst can be recovered by filtration, washed, dried, and reused for subsequent reactions.

Protocol 4: Synthesis in a Green Solvent (Glycerol)[21]

Objective: To synthesize 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes in glycerol as a green and recyclable solvent.

Materials:

  • 2-Aminothiophenol or its derivatives

  • Aromatic aldehydes

  • Glycerol

  • Standard laboratory glassware

Procedure:

  • In a flask, combine the 2-aminothiophenol derivative (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in glycerol (10 mL).

  • Heat the mixture until a clear solution is obtained.

  • Allow the reaction to proceed at room temperature for a specified time (0.5–5 hours), monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Collect the resulting solid product by filtration.

  • Dry the product and recrystallize from ethanol to obtain the pure 2-arylbenzothiazole.

Visualizations

The following diagrams illustrate the general workflow and a key reaction pathway in the greener synthesis of benzothiazole derivatives.

Greener_Synthesis_Workflow Reactants Starting Materials (e.g., 2-Aminothiophenol, Aldehyde/Nitrile) Green_Method Greener Synthetic Method (Microwave, Ultrasound, Green Catalyst, etc.) Reactants->Green_Method Select Reaction Reaction Mixture Green_Method->Reaction Apply Workup Product Isolation & Purification (Filtration, Recrystallization) Reaction->Workup Process Product Benzothiazole Derivative Workup->Product Obtain Waste Minimal Waste (Recyclable Solvents/ Catalysts) Workup->Waste Generate

Caption: General workflow for the greener synthesis of benzothiazole derivatives.

Benzothiazole_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2_Aminothiophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Benzothiazole Oxidation

Caption: Key reaction pathway for benzothiazole formation from 2-aminothiophenol and an aldehyde.

References

Application Notes and Protocols for Cyclocondensation Reactions in 1,3-Thiazole Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-thiazoles via cyclocondensation reactions. The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs such as the anti-inflammatory agent Meloxicam and the antiretroviral drug Ritonavir. The synthetic methods outlined below are foundational for the development of novel thiazole-containing therapeutic agents.

Introduction to 1,3-Thiazole Synthesis

The formation of the 1,3-thiazole ring through cyclocondensation is a cornerstone of heterocyclic chemistry. These reactions typically involve the condensation of two building blocks, one providing the S-C-N fragment and the other a C-C fragment, to form the five-membered aromatic ring. The most common and versatile methods include the Hantzsch, Cook-Heilbron, and Gabriel thiazole syntheses. Modern advancements have introduced microwave and ultrasound-assisted protocols, offering advantages in terms of reaction time, yield, and sustainability.

Key Cyclocondensation Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, is the most widely used method for 1,3-thiazole synthesis.[1] It involves the reaction of an α-haloketone with a thioamide or thiourea.[1][2] This method is highly versatile, allowing for the synthesis of a wide range of substituted thiazoles.[3]

General Reaction Scheme:

  • Reactants: α-Haloketone and a thioamide-containing compound (e.g., thiourea, thioamides, thiosemicarbazides).[4]

  • Mechanism: The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis Thioamide Thioamide (or Thiourea) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization HX HX Intermediate1->HX Loss of HX Thiazole 1,3-Thiazole Intermediate2->Thiazole Dehydration H2O H₂O

Caption: General workflow for the Hantzsch 1,3-thiazole synthesis.
Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles.[5] This reaction involves the cyclocondensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing compounds under mild conditions.[6]

General Reaction Scheme:

  • Reactants: α-Aminonitrile and a source of a C=S group (e.g., carbon disulfide, isothiocyanates).[5]

  • Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of the C=S group. This is followed by an intramolecular cyclization involving the nitrile group to form the 5-aminothiazole ring.

Cook_Heilbron_Synthesis AlphaAminoNitrile α-Aminonitrile Intermediate Dithiocarbamate Intermediate AlphaAminoNitrile->Intermediate Nucleophilic Attack CarbonDisulfide Carbon Disulfide (or equivalent) CarbonDisulfide->Intermediate Aminothiazole 5-Aminothiazole Intermediate->Aminothiazole Intramolecular Cyclization

Caption: Simplified workflow of the Cook-Heilbron synthesis.
Gabriel Thiazole Synthesis

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the cyclization of α-acylaminoketones with a thionating agent, typically phosphorus pentasulfide.[7]

General Reaction Scheme:

  • Reactants: α-Acylaminoketone and a thionating agent (e.g., phosphorus pentasulfide).[4]

  • Mechanism: The reaction involves the thionation of the amide carbonyl group of the α-acylaminoketone, followed by an intramolecular cyclization and dehydration to yield the thiazole.

Gabriel_Synthesis Acylaminoketone α-Acylaminoketone ThioamideIntermediate Thioamide Intermediate Acylaminoketone->ThioamideIntermediate Thionation P4S10 P₄S₁₀ P4S10->ThioamideIntermediate Thiazole 1,3-Thiazole ThioamideIntermediate->Thiazole Intramolecular Cyclization & Dehydration H2O H₂O

Caption: General workflow for the Gabriel 1,3-thiazole synthesis.

Comparative Data of Thiazole Synthesis Protocols

The following table summarizes quantitative data from various cyclocondensation methods for 1,3-thiazole formation, allowing for easy comparison of reaction conditions and outcomes.

Method Reactant 1 Reactant 2 Catalyst/Reagent Solvent Temp (°C) Time Yield (%) Reference
Hantzsch Synthesis (Conventional) 2-BromoacetophenoneThiourea-Methanol10030 minHigh[2]
Hantzsch Synthesis (Microwave) 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-Phenylthiourea-DMF14010 min89-95[8]
One-Pot Hantzsch (Ultrasonic) 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeSilica supported tungstosilisic acidEthanol/Water4010-15 min85-90[9]
Cook-Heilbron Synthesis AminoacetonitrileEthyldithioacetate--Room Temp--[5]
Gabriel Synthesis N-(2-oxopropyl) acetamidePhosphorus pentasulfide-----[7]
Microwave-Assisted One-Pot Maleic anhydrideThiosemicarbazide & Hydrazonoyl halidesChitosanEthanol1504-8 minHigh[10]
Ultrasound-Assisted Synthesis Thiosemicarbazone derivativeHydrazonoyl halidesChitosan HydrogelEthanol4030-60 minHigh[11]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial

  • Stir bar

  • Hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Thiazolyl-Pyridazinediones[10]

Materials:

  • Maleic anhydride (1 mmol, 0.98 g)

  • Thiosemicarbazide (1 mmol, 0.92 g)

  • Appropriate hydrazonoyl halide (1 mmol)

  • Chitosan (0.1 g)

  • Ethanol (20 mL)

  • Glacial acetic acid (0.5 mL)

  • Microwave reactor

Procedure:

  • To a solution of maleic anhydride (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL), add glacial acetic acid (0.5 mL).

  • Heat the reaction mixture in a microwave oven at 500 W and 150°C for 2 minutes.

  • Add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) to the mixture.

  • Continue heating the reaction mixture in the microwave oven at 500 W and 150°C for 4-8 minutes, monitoring the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified using standard techniques.

Protocol 3: Ultrasound-Assisted Synthesis of Thiazole Derivatives[11]

Materials:

  • Thiosemicarbazone derivative (1 mmol)

  • Corresponding hydrazonoyl halide (1 mmol)

  • Recyclable cross-linked chitosan hydrogel catalyst (PIBTU-CS) (15% wt)

  • Ethanol (20 mL)

  • Ultrasonic generator (40 kHz, 250 W)

Procedure:

  • In a suitable reaction vessel, dissolve the thiosemicarbazone derivative (1 mmol) and the hydrazonoyl halide (1 mmol) in ethanol (20 mL).

  • Add the PIBTU-CS hydrogel catalyst (15% wt) to the solution.

  • Place the reaction vessel in a water bath at 40°C.

  • Irradiate the mixture with an ultrasonic generator operating at 40 kHz and 250 W for 25-60 minutes.

  • Monitor the reaction by TLC until completion.

  • After the reaction is complete, the catalyst can be recovered by filtration for reuse.

  • The product can be isolated from the filtrate and purified.

References

Application Notes and Protocols: Ethyl 3-(1,3-thiazol-2-yl)benzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Ethyl 3-(1,3-thiazol-2-yl)benzoate as a key building block in the synthesis of complex organic molecules, particularly those with potential applications in medicinal chemistry and drug discovery. The thiazole moiety is a privileged scaffold in many biologically active compounds, including kinase inhibitors. This document outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by its conversion into amides and its potential use in cross-coupling reactions.

Introduction to this compound

This compound is a bifunctional molecule containing a thiazole ring and a benzoate functional group. This unique structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse compound libraries. The thiazole ring can participate in various C-H activation and cross-coupling reactions, while the ethyl ester can be readily hydrolyzed to a carboxylic acid, which can then be converted to amides, esters, or other functional groups.

Chemical Structure:

Key Properties:

PropertyValue
CAS Number886851-29-2
Molecular FormulaC₁₂H₁₁NO₂S
Molecular Weight233.29 g/mol

Experimental Protocols

Hydrolysis of this compound to 3-(1,3-thiazol-2-yl)benzoic acid

This protocol describes the saponification of the ethyl ester to yield the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.

  • A precipitate of 3-(1,3-thiazol-2-yl)benzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (by NMR/LC-MS)>95%
Reaction Time2-4 hours
Amide Bond Formation via Acyl Chloride

This protocol details the conversion of 3-(1,3-thiazol-2-yl)benzoic acid to its corresponding acyl chloride, followed by reaction with an amine to form the amide.

Reaction Scheme:

Materials:

  • 3-(1,3-thiazol-2-yl)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Amine (R-NH₂)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

Part A: Acyl Chloride Formation

  • Suspend 3-(1,3-thiazol-2-yl)benzoic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-(1,3-thiazol-2-yl)benzoyl chloride is used in the next step without further purification.

Part B: Amide Coupling

  • Dissolve the desired amine (1.0 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 3-(1,3-thiazol-2-yl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Quantitative Data:

ParameterValue
Typical Yield (Amide)60-90% (over two steps)
Purity (by NMR/LC-MS)>98% after chromatography
Reaction Time (Coupling)2-12 hours

Application in the Synthesis of Kinase Inhibitors

The 3-(1,3-thiazol-2-yl)benzamide scaffold is a key pharmacophore in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The amide derivatives synthesized from this compound can be further elaborated to target the ATP-binding site of specific kinases.

Signaling Pathway Example: Generic Kinase Inhibition

The diagram below illustrates a simplified signaling pathway and the point of intervention for a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Inhibitor Thiazole-based Kinase Inhibitor Inhibitor->Kinase2 Inhibits CellProliferation Cell Proliferation, Survival, etc. GeneExpression->CellProliferation G Start This compound Hydrolysis Hydrolysis (NaOH, EtOH/H₂O) Start->Hydrolysis CarboxylicAcid 3-(1,3-thiazol-2-yl)benzoic acid Hydrolysis->CarboxylicAcid Activation Acyl Chloride Formation (SOCl₂ or (COCl)₂) CarboxylicAcid->Activation AcylChloride 3-(1,3-thiazol-2-yl)benzoyl chloride Activation->AcylChloride Coupling Amide Coupling (Et₃N, DCM) AcylChloride->Coupling Amine Amine (R-NH₂) Amine->Coupling Amide 3-(1,3-thiazol-2-yl)benzamide Derivative Coupling->Amide Purification Purification (Column Chromatography) Amide->Purification FinalProduct Pure Amide Product Purification->FinalProduct

Application Notes and Protocols for the Synthesis of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of thiazole-based compounds, a critical scaffold in medicinal chemistry. Thiazole derivatives are integral to numerous clinically approved drugs and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These notes offer a comprehensive guide to several key synthetic methodologies, from classic reactions to modern, efficient techniques.

I. Overview of Synthetic Protocols

The synthesis of the thiazole ring can be achieved through various methods, each with its own advantages regarding substrate scope, reaction conditions, and yield. The most prominent methods include the Hantzsch synthesis, the Cook-Heilbron synthesis, and several modern variations that offer improvements in efficiency and environmental impact.

Data Presentation: Comparison of Thiazole Synthesis Protocols

The following tables summarize quantitative data for different thiazole synthesis methodologies, allowing for easy comparison of their key parameters.

Table 1: Hantzsch Thiazole Synthesis & Variations

MethodReactantsCatalyst/SolventTemp. (°C)TimeYield (%)Reference
Conventional Hantzsch 2-Bromoacetophenone, ThioureaMethanol10030 minHigh[1]
Microwave-Assisted Hantzsch 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-PhenylthioureaMethanol9030 min95[2][3]
Conventional Hantzsch (Reflux) 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-PhenylthioureaMethanolReflux8 hLower[2]
One-Pot Hantzsch (Ultrasonic) 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeSilica Supported Tungstosilisic AcidRoom Temp.2 h79-90[4]
One-Pot Hantzsch (Conventional Heating) 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeSilica Supported Tungstosilisic Acid-3.5 h79-90[4]

Table 2: Cook-Heilbron and Other Thiazole Syntheses

MethodReactantsCatalyst/SolventTemp. (°C)TimeYield (%)Reference
Cook-Heilbron α-Aminonitriles, Carbon DisulfideMild/AqueousRoom Temp.-Significant[5]
Domino Alkylation-Cyclization (Microwave) Propargyl Bromides, Thiourea derivativesK2CO3 / DMF13010 minGood[6]
Copper-Catalyzed Condensation Oximes, Anhydrides, KSCNCuI / Toluene12024 hup to 85[6]
One-Pot Chemoenzymatic Secondary Amine, Benzoyl Isothiocyanate, Dialkyl AcetylenedicarboxylateTrypsin / Ethanol457 hup to 94[7]
One-Pot Three-Component (Microwave) Maleic Anhydride, Thiosemicarbazide, 2-Oxo-N-arylpropanehydrazonoyl ChloridesChitosan / Ethanol1504-8 minHigh[8]
One-Pot Three-Component (Nanoparticle Catalyst) N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzene sulfonamide, Thiosemicarbazide, AnhydridesNiFe2O4 / Ethanol:Water (1:1)7545-60 min90[9]

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for key thiazole synthesis experiments.

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na2CO3) solution (20 mL)

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the mixture through a Buchner funnel. Use water to rinse the filter cake.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: Microwave-Assisted Hantzsch Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[2]

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)

  • Substituted thiourea (1 mmol)

  • Methanol (2 mL)

  • Microwave reactor with capped reaction vessels

Procedure:

  • In a specialized microwave reaction tube, combine the ethanone derivative (1 mmol) and the substituted thiourea (1 mmol).

  • Add 2 mL of methanol to the tube and cap it securely.

  • Place the reaction vessel in the microwave reactor and irradiate at 90°C for 30 minutes under a pressure of 250 psi.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product, which is typically a powder-like solid, can be isolated by filtration.

  • Wash the solid with a small amount of cold methanol and dry to obtain the final product. Yields are typically in the range of 89-95%.[2]

Protocol 3: One-Pot, Three-Component Synthesis of Thiazole Scaffolds using a Nanoparticle Catalyst[9]

Materials:

  • N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzene sulfonamide (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Appropriate anhydride (1 mmol)

  • NiFe2O4 nanoparticles (5 mg)

  • Ethanol:Water (1:1) solvent system (5 mL)

  • Reaction vessel with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a suitable reaction vessel, combine the sulfonamide derivative (1 mmol), thiosemicarbazide (1 mmol), the selected anhydride (1 mmol), and NiFe2O4 nanoparticles (5 mg).

  • Add 5 mL of the ethanol:water (1:1) solvent system.

  • Heat the reaction mixture at 75°C for 45-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is isolated by filtration, washed with water, and then dried.

  • The product can be further purified by recrystallization from absolute ethanol to yield the final thiazole scaffold.

III. Visualization of a Representative Synthetic Workflow

The following diagram illustrates a general workflow for a one-pot, three-component synthesis of a thiazole derivative, a common strategy in modern organic synthesis.

G A Reactant A (e.g., α-Haloketone) ReactionVessel One-Pot Reaction (Heating at 75°C) A->ReactionVessel B Reactant B (e.g., Thiosemicarbazide) B->ReactionVessel C Reactant C (e.g., Anhydride) C->ReactionVessel Catalyst Catalyst (e.g., NiFe2O4 nanoparticles) Catalyst->ReactionVessel Solvent Solvent (e.g., EtOH:H2O) Solvent->ReactionVessel Workup Workup (Cooling, Filtration, Washing) ReactionVessel->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Thiazole Product Purification->Product

Caption: A generalized workflow for a one-pot thiazole synthesis.

IV. Thiazole-Based Compounds in Drug Development Signaling Pathways

Thiazole derivatives are prominent in drug discovery, often targeting key signaling pathways implicated in diseases like cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.

The diagram below illustrates how a thiazole-based inhibitor can disrupt this pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole_Inhibitor Thiazole-Based Inhibitor Thiazole_Inhibitor->PI3K Inhibits Thiazole_Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a thiazole-based compound.

By dual-targeting PI3K and mTOR, these inhibitors can effectively shut down downstream signaling that leads to uncontrolled cell growth, making them promising candidates for cancer therapy.[10][11][12][13][14]

References

Application Notes and Protocols: Ethyl 3-(1,3-thiazol-2-yl)benzoate as a Scaffold for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 3-(1,3-thiazol-2-yl)benzoate as a versatile scaffold for the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets. This compound presents a valuable starting point for the synthesis of novel inhibitors. The ester functionality at the meta-position of the phenyl ring provides a convenient handle for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific enzyme targets. Thiazole derivatives have been identified as potent inhibitors of various kinases, including Phosphatidylinositol 3-kinase (PI3K).

Targeted Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Inhibitors based on the this compound scaffold can be designed to target key kinases within this pathway, such as PI3K, Akt, and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Inhibitor Thiazole-based Inhibitor Inhibitor->PI3K Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole-based compounds.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a representative series of inhibitors derived from the this compound scaffold. The core structure was modified by converting the ethyl ester to a variety of amide derivatives.

Compound IDR Group (Amide Moiety)PI3Kα IC₅₀ (nM)Akt1 IC₅₀ (nM)mTOR IC₅₀ (nM)HCT116 GI₅₀ (nM)
ETB-001 -NH-(4-morpholinyl)15.2>1000850.1120.5
ETB-002 -NH-(4-methylpiperazin-1-yl)8.9850.6450.375.8
ETB-003 -NH-(pyridin-4-ylmethyl)25.6>1000>1000250.1
ETB-004 -NH-(4-fluorophenyl)12.3980.2670.498.7
ETB-005 -NH-(1H-indazol-6-yl)5.1450.3210.835.2

Data are representative and compiled for illustrative purposes based on typical activities of similar thiazole-based kinase inhibitors.

Experimental Protocols

The general strategy for synthesizing novel inhibitors from this compound involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.

Synthesis_Workflow Start This compound Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate 3-(1,3-Thiazol-2-yl)benzoic Acid Step2 Amide Coupling (HATU, DIPEA, DMF) Intermediate->Step2 Amine R-NH2 (Amine Library) Amine->Step2 Product Novel Thiazole Inhibitors (Amide Derivatives) Step1->Intermediate Step2->Product

Figure 2: General synthetic workflow for the preparation of novel inhibitors.
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 3-(1,3-thiazol-2-yl)benzoic acid as a solid.

  • Activation: To a solution of 3-(1,3-thiazol-2-yl)benzoic acid (1.0 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Amine Addition: Stir the mixture for 15 minutes at room temperature, then add the desired amine (1.1 eq).

  • Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final amide derivative.

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to determine the IC₅₀ values of the synthesized compounds against PI3Kα.

HTRF_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Enzyme, Substrate, and ATP Compound_Prep->Incubation Enzyme_Prep PI3Kα Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep PIP2 Substrate Preparation Substrate_Prep->Incubation Reaction PIP3 Production Incubation->Reaction Detection_Reagents Add Detection Reagents (Eu-Ab & XL665-Ab) Reaction->Detection_Reagents HTRF_Signal Measure HTRF Signal Detection_Reagents->HTRF_Signal IC50_Calc Calculate IC₅₀ Values HTRF_Signal->IC50_Calc

Figure 3: Workflow for the in vitro HTRF kinase inhibition assay.
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a 384-well plate, add the following components in order:

    • Test compound or DMSO (control).

    • PI3Kα enzyme solution.

    • PIP2 substrate solution.

  • Initiation: Start the kinase reaction by adding ATP solution.

  • Incubation: Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product (PIP3) by adding a detection mixture containing a europium-labeled anti-PIP3 antibody and an XL665-labeled secondary antibody.

  • Measurement: After a further incubation period, read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Determine the concentration of the compound that causes 50% growth inhibition (GI₅₀) by plotting the percentage of cell growth inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights

  • Amide Moiety: The nature of the R group in the amide functionality significantly influences the inhibitory activity. The introduction of heterocyclic rings, such as indazole (ETB-005), can lead to a substantial increase in potency, likely due to favorable interactions with the kinase active site.

  • Piperazine Group: The N-methylpiperazine moiety (ETB-002) often enhances solubility and can provide additional binding interactions, contributing to improved activity.

  • Aromatic Substituents: Substitution on a terminal phenyl ring (ETB-004) can be explored to fine-tune activity and selectivity.

Conclusion

This compound serves as an excellent and readily modifiable scaffold for the development of novel kinase inhibitors. The synthetic route is straightforward, allowing for the rapid generation of a library of diverse analogs. The presented protocols for synthesis and biological evaluation provide a solid foundation for researchers to explore the potential of this scaffold in the discovery of new therapeutic agents targeting cancer and other diseases driven by aberrant kinase signaling. Further optimization of the lead compounds through iterative medicinal chemistry efforts holds promise for identifying potent and selective clinical candidates.

Application Notes and Protocols for the Synthesis of Ethyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl benzoate is an organic ester formed from the condensation of benzoic acid and ethanol.[1][2] It is a colorless liquid with a pleasant, fruity odor, making it a common component in fragrances and artificial fruit flavors.[1][3] This document provides a detailed experimental procedure for the synthesis of ethyl benzoate via Fischer esterification, a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Data and Reagents

A summary of the physical properties of the key reactants and the final product is provided below. These values are crucial for the experimental setup, purification, and final characterization.

CompoundChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Benzoic AcidC₇H₆O₂122.12249.21.27
Ethanol (95%)C₂H₅OH46.0778.40.789
Sulfuric Acid (conc.)H₂SO₄98.083371.84
Ethyl Benzoate C₉H₁₀O₂ 150.17 211-213 1.05
Diethyl Ether(C₂H₅)₂O74.1234.60.713
Sodium BicarbonateNaHCO₃84.01-2.20
Anhydrous MgSO₄MgSO₄120.37-2.66

Data compiled from multiple sources.[1][6][7]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of ethyl benzoate through the reflux of benzoic acid and ethanol with a sulfuric acid catalyst, followed by extraction and purification.

1. Reaction Setup and Reflux:

  • In a 150 mL round-bottom flask, combine 25.4 g (0.208 mol) of benzoic acid with 23 mL (0.39 mol) of 95% ethanol.[6]

  • Gently swirl the flask to dissolve the benzoic acid.

  • Carefully and slowly add 4.2 mL of concentrated sulfuric acid to the mixture while continuing to swirl.[6] Add a few boiling chips to ensure smooth boiling.

  • Assemble a reflux condenser with the round-bottom flask and place it on a heating mantle.[6]

  • Heat the mixture to reflux and maintain the reflux for approximately 3 hours.[6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[8]

2. Work-up and Extraction:

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a separatory funnel containing 60 mL of cold water.[6]

  • To neutralize the remaining sulfuric acid and unreacted benzoic acid, add a saturated sodium bicarbonate solution in small portions until the effervescence ceases and the aqueous layer is slightly alkaline.

  • Extract the ethyl benzoate from the aqueous layer using two 30 mL portions of diethyl ether.[6]

  • Combine the organic (ether) layers in the separatory funnel and wash them sequentially with 30 mL of water and then 30 mL of brine (saturated NaCl solution) to remove residual water-soluble impurities.

3. Drying and Solvent Removal:

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Dry the solution over anhydrous magnesium sulfate or calcium chloride until the liquid is clear.[6][9]

  • Decant or filter the dried solution to remove the drying agent.

  • Remove the diethyl ether solvent using a rotary evaporator or by simple distillation on a water bath.[6] Caution: Diethyl ether is highly flammable.

4. Purification by Distillation:

  • The remaining crude ethyl benzoate can be purified by distillation.

  • Set up a simple distillation apparatus.

  • Collect the fraction boiling between 211-213 °C, which is the pure ethyl benzoate product.[1]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.[10]

  • Diethyl ether is extremely flammable and can form explosive peroxides.[6][7] Ensure there are no open flames or spark sources nearby during its use.

  • Perform all steps of this procedure in a well-ventilated fume hood.

Data Summary and Characterization

The following tables summarize typical quantitative data for the synthesis and characterization of ethyl benzoate.

Table 1: Typical Reactant Quantities and Yield

Reactant/ProductMoles (mol)Mass (g)Volume (mL)Role
Benzoic Acid0.20825.4~20Limiting Reagent
Ethanol (95%)0.3918.1523Reactant & Solvent
Sulfuric Acid~0.08~7.74.2Catalyst
Ethyl Benzoate (Theoretical Yield) 0.208 31.24 ~29.75 Product

Based on the procedure outlined in the protocol.[6][7]

Table 2: Spectroscopic Data for Product Characterization

Spectroscopic TechniqueKey Peaks / ShiftsInterpretation
IR Spectroscopy (liquid film) ~1720 cm⁻¹ (strong)C=O (ester) stretch
~3000-2850 cm⁻¹C-H (aliphatic) stretch
~1275 cm⁻¹ & ~1100 cm⁻¹C-O (ester) stretch
¹H NMR (CDCl₃) δ 8.0 ppm (doublet of doublets, 2H)Aromatic protons ortho to ester
δ 7.3-7.5 ppm (multiplet, 3H)Aromatic protons meta and para to ester
δ 4.3 ppm (quartet, 2H)-O-CH₂- protons
δ 1.3 ppm (triplet, 3H)-CH₃ protons
¹³C NMR (CDCl₃) δ 166.5 ppmC=O (ester carbonyl) carbon
δ 132.8, 130.6, 129.5, 128.3 ppmAromatic carbons
δ 60.9 ppm-O-CH₂- carbon
δ 14.3 ppm-CH₃ carbon

Data compiled from multiple sources.[2][11][12]

Process Visualization

The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Combine Reactants (Benzoic Acid, Ethanol, Sulfuric Acid) reflux 2. Heat to Reflux (3 hours) reactants->reflux Add boiling chips cool 3. Cool Mixture reflux->cool wash 4. Neutralize & Wash (Water, NaHCO₃ soln) cool->wash extract 5. Extract with Diethyl Ether wash->extract dry 6. Dry Organic Layer (Anhydrous MgSO₄) extract->dry evaporate 7. Remove Solvent (Rotary Evaporation) dry->evaporate distill 8. Distillation (Collect 211-213 °C) evaporate->distill product Pure Ethyl Benzoate distill->product characterize 9. Characterization (IR, NMR) product->characterize

Caption: Experimental workflow for the synthesis and purification of ethyl benzoate.

fischer_esterification Fischer Esterification Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination cluster_final Final Product Formation A Benzoic Acid (C₆H₅COOH) B Protonated Carbonyl A->B + H⁺ (from H₂SO₄) D Tetrahedral Intermediate B->D Nucleophilic attack by ethanol C Ethanol (CH₃CH₂OH) C->D E Proton Transfer D->E Intramolecular proton transfer F Elimination of Water E->F - H₂O G Protonated Ester F->G H Deprotonation G->H I Ethyl Benzoate (C₆H₅COOCH₂CH₃) H->I - H⁺ (catalyst regenerated)

Caption: Logical diagram of the Fischer esterification reaction mechanism.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazole is a privileged heterocyclic scaffold consisting of a benzene ring fused to a thiazole ring. This core structure is found in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Traditional methods for synthesizing these derivatives often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. This green chemistry approach offers significant advantages, including dramatically reduced reaction times, increased product yields, enhanced purity, and often solvent-free conditions, making it an invaluable tool in medicinal chemistry and drug discovery.[2][4]

These application notes provide detailed protocols for the microwave-assisted synthesis of two distinct classes of benzothiazole derivatives, summarize key reaction data, and illustrate relevant biological pathways.

Application Note 1: Rapid Synthesis of 2-Arylbenzothiazoles

This protocol details the one-pot condensation reaction of 2-aminothiophenol with various aromatic aldehydes to yield 2-substituted benzothiazole derivatives. The microwave irradiation method is significantly faster and often provides higher yields compared to conventional heating methods.[2]

Experimental Protocol

General Procedure for Microwave-Assisted Synthesis:

  • In a dedicated microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol).

  • Add a suitable solvent such as ethanol (5-10 mL) or, if conducting a solvent-free reaction, a catalyst or solid support if required by the specific protocol.[2][5] Some protocols achieve high yields without any solvent or catalyst.[4]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature (e.g., 160-500 W, 80-120°C) for a short duration (typically 2-15 minutes).[6][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a solid product precipitates, filter the mixture, wash the solid with cold ethanol or methanol, and dry it.

  • If no solid forms, perform an aqueous work-up and extract the product using a suitable organic solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol) to obtain the pure 2-arylbenzothiazole derivative.[2][6]

Experimental Workflow

G cluster_workflow Synthesis Workflow A 1. Mix Reactants (2-Aminothiophenol + Aldehyde) B 2. Microwave Irradiation (e.g., 500W, 100°C, 5-15 min) A->B Seal Vessel C 3. Cooling to RT B->C D 4. Product Isolation (Filtration / Extraction) C->D E 5. Purification (Recrystallization) D->E F Final Product (2-Arylbenzothiazole) E->F

Caption: General workflow for microwave-assisted synthesis of 2-arylbenzothiazoles.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the significant advantages in reaction time and yield achieved by microwave-assisted synthesis compared to conventional heating for the preparation of various hydroxy-substituted phenyl benzothiazoles.

CompoundSubstituent (on Phenyl Ring)Conventional Method (Time, hours)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)Reference
6a 4-OH4.5751095[2]
6b 2-OH5.0721292[2]
6c 2,4-diOH4.0781090[2]
6d 3,4-diOH5.5701588[2]
6e 3-ethoxy-4-OH6.0741294[2]
6f 2,3-diOH5.0711589[2]

Data synthesized from literature values, demonstrating a reduction in reaction time of approximately 25-fold and an increase in yield of 12-20% with microwave irradiation.[2]

Application Note 2: Three-Component Synthesis of Pyrrolo[2,1-b][1][4]benzothiazole Derivatives

This protocol outlines a modern, efficient microwave-assisted, three-component reaction to synthesize novel pyrrolo[2,1-b][1][4]benzothiazole derivatives, which are of interest for their potential biological activities.[8]

Experimental Protocol

Step 1: Synthesis of Intermediate 2-cyanomethyl-1,3-benzothiazole (3)

  • In a microwave-safe vessel, dissolve 2-aminothiophenol (1) (10 mmol) and malononitrile (2) (10 mmol) in ethanol (10 mL).

  • Add a catalytic amount of acetic acid.

  • Irradiate the mixture in a microwave reactor at 40°C for 10 minutes.

  • Upon completion, cool the mixture and isolate the resulting intermediate (3), which can be purified or used directly in the next step. This microwave method achieves a high yield (92%).[8]

Step 2: Three-Component Synthesis of Pyrrolo[2,1-b][1][4]benzothiazole (9a-e)

  • In a new microwave vessel, add the intermediate 2-cyanomethyl-1,3-benzothiazole (3) (1 mmol), an appropriate aromatic aldehyde (5a-e) (1 mmol), and malononitrile (8) (1 mmol).

  • Add absolute ethanol (10 mL) as the solvent and a catalytic amount of piperidine.

  • Seal the vessel and irradiate in the microwave reactor at 120°C for 20-30 minutes.

  • Monitor the reaction by TLC.

  • After cooling, the precipitated solid is filtered, washed with ethanol, and dried to yield the final pyrrolo[2,1-b][1][4]benzothiazole derivatives (9a-e).[8]

Experimental Workflow

G cluster_workflow Multi-Component Synthesis Workflow A 1a. Mix Reactants (2-Aminothiophenol + Malononitrile) B 1b. MW Irradiation (40°C, 10 min) A->B C Intermediate (3) (2-cyanomethyl-1,3-benzothiazole) B->C D 2a. Mix Components (Intermediate (3) + Aldehyde + Malononitrile) C->D E 2b. MW Irradiation (120°C, 20-30 min) D->E F 2c. Isolation & Purification E->F G Final Product (Pyrrolo[2,1-b]benzothiazole) F->G

Caption: Workflow for the multi-component synthesis of pyrrolo[2,1-b]benzothiazoles.

Data Presentation: Synthesis of Pyrrolo[2,1-b][1][4]benzothiazole Derivatives
CompoundAr (Substituent on Aldehyde)Microwave Time (min)Yield (%)Reference
9a Phenyl2085[8]
9b 4-Chlorophenyl2589[8]
9c 4-Methoxyphenyl2582[8]
9d 4-(Dimethylamino)phenyl3092[8]
9e 2-Thienyl2080[8]

Application Note 3: Biological Activity and Signaling Pathways

Benzothiazole derivatives synthesized via microwave irradiation have demonstrated significant potential as therapeutic agents, particularly in oncology. Certain derivatives exhibit potent anticancer activity against various cell lines.[1][8]

Anticancer Mechanism of Action

Studies have shown that specific 2-arylbenzothiazoles can act as potent anticancer agents against gastrointestinal cancer cells.[1][3] Computational docking studies suggest that these compounds may bind to and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[1][3] Inhibition of this pathway can suppress tumor growth and proliferation. Furthermore, these compounds have been observed to induce apoptosis (programmed cell death) by significantly increasing the expression of key executioner proteins, including caspase-3, caspase-8, and caspase-9.[1][3]

Signaling Pathway Diagram

G cluster_pathway Proposed Anticancer Signaling Pathway drug Benzothiazole Derivative (e.g., 6a, 6d) vegfr2 VEGFR-2 Kinase drug->vegfr2 Inhibition casp9 Caspase-9 Activation drug->casp9 Induction casp8 Caspase-8 Activation drug->casp8 Induction signal Downstream Proliferation & Angiogenesis Signals vegfr2->signal casp3 Caspase-3 Activation casp9->casp3 casp8->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Inhibition of VEGFR-2 and induction of apoptosis by benzothiazole derivatives.

Data Presentation: Antimicrobial Activity

Many synthesized derivatives also show promising antimicrobial activity. The table below presents the Minimum Inhibitory Concentration (MIC) for select compounds against various bacterial and fungal strains.

CompoundS. aureus (MIC, µmol/L)B. subtilis (MIC, µmol/L)E. coli (MIC, µmol/L)C. albicans (MIC, µmol/L)Reference
7a 6.2512.512.512.5[8]
7d 6.256.2512.56.25[8]
9a 12.56.256.2512.5[8]
9d 6.2512.56.256.25[8]
Cefotaxime 12.52512.5-[8]
Fluconazole ---12.5[8]

Lower MIC values indicate higher antimicrobial activity. Compounds 7a, 7d, 9a, and 9d showed antimicrobial activity comparable or superior to the reference drugs.[8]

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazole ring is a fundamental heterocyclic scaffold present in a multitude of natural products, pharmaceuticals, and biologically active compounds, including the antimicrobial sulfathiazole and the anti-HIV drug Ritonavir.[1][2] Thiazole derivatives exhibit a wide array of pharmacological activities, such as anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5][6] Consequently, the development of efficient and sustainable synthetic methodologies for functionalized thiazoles is of paramount importance in medicinal chemistry and drug discovery.

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over traditional multi-step procedures. This approach enhances efficiency by avoiding the lengthy separation and purification of intermediates, reduces solvent waste, and improves atom economy, aligning with the principles of green chemistry.[6][7][8] This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for synthesizing functionalized thiazoles, focusing on catalytic, microwave-assisted, and multi-component strategies.

Methodology: One-Pot Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first reported in the 19th century, is the most classic and widely used method for constructing the thiazole ring.[3][9] The traditional method involves the condensation of an α-haloketone with a thioamide-containing compound (like thiourea or thiosemicarbazide).[6][9] Modern one-pot variations focus on the in situ generation of the α-haloketone from a parent ketone, thereby avoiding the handling of lachrymatory and unstable α-haloketone intermediates.[6][10]

Application Notes: This method is highly versatile, allowing for the synthesis of a wide range of 2-amino-4-arylthiazoles. The one-pot approach, often utilizing reagents like N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂), involves an initial α-bromination of an aromatic ketone, followed by cyclization with thiourea in the same reaction vessel.[6][10] The use of catalysts can further enhance reaction rates and yields. Recent advancements include the use of magnetically separable nanocatalysts and green halogen sources like trichloroisocyanuric acid (TCCA) to improve the sustainability of the process.[11][12]

Logical Workflow for In Situ Halogenation and Cyclization

cluster_workflow One-Pot Hantzsch Synthesis Workflow Start Aromatic Ketone + Thiourea + Halogen Source (e.g., CuBr₂, TCCA) Step1 In Situ α-Halogenation of Ketone Start->Step1 Add to Reaction Vessel Step2 Intermediate: α-Haloketone Step1->Step2 Step3 Nucleophilic Attack by Thiourea Step2->Step3 Step4 Cyclization & Dehydration Step3->Step4 End Functionalized 2-Aminothiazole Step4->End

Caption: Logical flow of the one-pot Hantzsch synthesis.

Experimental Protocol 1: CuBr₂-Mediated One-Pot Synthesis of 4-Aryl-2-Aminothiazoles[6]
  • Reactant Preparation: To a round-bottom flask, add the aromatic methyl ketone (1.0 mmol) and Copper(II) Bromide (CuBr₂, 2.0 mmol).

  • Solvent Addition: Add 10 mL of chloroform/ethyl acetate (1:1 v/v) as the solvent.

  • Initial Reaction (Bromination): Reflux the mixture with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Thiourea Addition: After cooling the mixture to room temperature, add thiourea (1.2 mmol).

  • Cyclization: Reflux the new mixture for the time specified in Table 1, continuing to monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Data Summary Table 1: CuBr₂-Mediated Synthesis of 2-Aminothiazoles [6]

Entry Aromatic Ketone Product Time (h) Yield (%)
1 Acetophenone 4-Phenylthiazol-2-amine 2.5 85
2 4'-Methoxyacetophenone 4-(4-Methoxyphenyl)thiazol-2-amine 2.0 90
3 4'-Fluoroacetophenone 4-(4-Fluorophenyl)thiazol-2-amine 2.5 81

| 4 | 2-Acetylnaphthalene | 4-(Naphthalen-2-yl)thiazol-2-amine | 3.0 | 82 |

Methodology: One-Pot Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are exceptionally efficient for building molecular complexity.[7][13] Several MCRs have been developed for thiazole synthesis, often employing novel catalysts to drive the reaction.

Application Notes: A prominent example is the three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and an anhydride, catalyzed by reusable NiFe₂O₄ nanoparticles.[5][14] This "green" method proceeds rapidly under mild reflux conditions in an ethanol-water solvent system, producing highly functionalized thiazole scaffolds in excellent yields.[5][14] Another innovative approach is the chemoenzymatic synthesis using trypsin from porcine pancreas (PPT) as a biocatalyst, which proceeds under very mild conditions.[15][16] These MCRs are advantageous for creating diverse chemical libraries for drug screening.

Experimental Workflow for a Three-Component Synthesis

cluster_workflow Three-Component One-Pot Synthesis Workflow Start Combine Reactants: α-Halo Carbonyl (1) Thiosemicarbazide (2) Anhydride (3) Step1 Add Catalyst (e.g., NiFe₂O₄) & Solvent (e.g., EtOH:H₂O) Start->Step1 Step2 Reflux at specified Temperature (e.g., 75 °C) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Cool to RT, Filter Solid Product, Wash with Water Step3->Step4 Upon Completion End Purify by Recrystallization Step4->End

Caption: Workflow for a nanoparticle-catalyzed MCR.

Experimental Protocol 2: NiFe₂O₄ Nanoparticle-Catalyzed Three-Component Synthesis[5]
  • Reactant Mixture: In a reaction vessel, combine the α-halo carbonyl compound (1.0 mmol), thiosemicarbazide (1.0 mmol), and the desired anhydride (1.0 mmol).

  • Catalyst and Solvent: Add NiFe₂O₄ nanoparticles (5 mg) and 5 mL of an ethanol:water (1:1) solvent system.

  • Reaction: Heat the resulting mixture at 75 °C for 45–60 minutes, monitoring the progress of the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature.

  • Purification: Filter the solid product, wash it with water, and then dry it. Purify the final compound by recrystallization from absolute ethanol. The NiFe₂O₄ catalyst can be recovered from the reaction mixture for reuse.[14][17]

Data Summary Table 2: NiFe₂O₄-Catalyzed Synthesis of Thiazole Scaffolds [5][14]

Entry Anhydride Time (min) Yield (%)
1 Phthalic Anhydride 60 90
2 Succinic Anhydride 45 94
3 Maleic Anhydride 45 92

| 4 | Pyridine-2,3-dicarboxylic anhydride | 60 | 89 |

Methodology: Energy-Efficient One-Pot Syntheses (Microwave & Ultrasound)

The use of non-conventional energy sources like microwave (MW) irradiation and ultrasound has emerged as a powerful tool in green chemistry to accelerate organic reactions.[18][19] These techniques often lead to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods.[18][20]

Application Notes: Microwave-assisted one-pot synthesis is particularly effective for synthesizing 2-aminothiazoles and other complex thiazole derivatives.[10][18][21] Reactions that might take hours under conventional reflux can often be completed in minutes under microwave irradiation.[21] Similarly, ultrasound-assisted synthesis provides an efficient and green alternative, promoting reactions at lower temperatures and yielding high-purity products.[3][19][22] These methods are highly scalable and suitable for high-throughput synthesis in drug discovery pipelines.

Workflow Comparing Conventional vs. Energy-Assisted Methods

cluster_workflow Synthesis Method Comparison Start Reactants in Solvent Conventional Conventional Heating (Reflux) Start->Conventional MW_US Microwave or Ultrasound Irradiation Start->MW_US Time_Conv Longer Reaction Time (Hours) Conventional->Time_Conv Time_MW_US Shorter Reaction Time (Minutes) MW_US->Time_MW_US End Product Isolation Time_Conv->End Time_MW_US->End

Caption: Comparison of conventional vs. MW/US methods.

Experimental Protocol 3: Microwave-Assisted One-Pot Synthesis of 2-Amino-1,3-thiazoles from Alcohols[21]
  • Reactant Preparation: In a microwave reaction vial, create a mixture of trichloroisocyanuric acid (TCCA, 1.0 mmol, 232 mg) and TEMPO (0.06 mmol, 9 mg) in 4 mL of t-BuOH/CH₂Cl₂ (1:2).

  • Addition of Substrates: Sequentially add the alcohol (1.0 mmol) and thiourea (1.3 mmol).

  • Microwave Irradiation: Stir the resulting mixture under microwave irradiation. A typical two-stage heating profile is 15 minutes at 70 °C, followed by 15 minutes at 100 °C.

  • Solvent Removal: After the reaction, remove the solvent under vacuum.

  • Work-up: Treat the residue with a saturated aqueous potassium carbonate (K₂CO₃) solution (20 mL).

  • Extraction and Purification: Extract the mixture with dichloromethane (CH₂Cl₂, 3 x 20 mL). Dry the combined organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield the final product.

Data Summary Table 3: Microwave-Assisted Synthesis from Alcohols [21]

Entry Alcohol Product Yield (%)
1 2-Phenylethan-1-ol 2-Amino-4-benzyl-1,3-thiazole 88
2 Cinnamyl alcohol 2-Amino-4-styryl-1,3-thiazole 91
3 Cyclohexanol 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole 67

| 4 | 1-Phenylethan-1-ol | 2-Amino-4-methyl-4-phenyl-1,3-thiazole | 75 |

Conclusion: One-pot synthetic strategies represent a powerful and efficient paradigm for the construction of functionalized thiazoles. The methodologies presented here—including modern variations of the Hantzsch synthesis, catalytic multi-component reactions, and energy-efficient microwave and ultrasound-assisted protocols—offer significant advantages in terms of yield, reaction time, and environmental impact. These protocols provide robust and versatile tools for researchers in academia and industry, facilitating the rapid synthesis of diverse thiazole libraries for applications in drug development and materials science.

References

Troubleshooting & Optimization

"optimization of reaction conditions for Ethyl 3-(1,3-thiazol-2-yl)benzoate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimization of this compound synthesis. The primary synthesis route discussed is the Hantzsch thiazole synthesis, a widely recognized method for forming the thiazole ring.[1][2]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of this compound. The key reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3][4]

Materials:

  • Ethyl 3-(2-bromoacetyl)benzoate (α-haloketone)

  • Thioformamide

  • Ethanol (Solvent)

  • Sodium bicarbonate (Base)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-(2-bromoacetyl)benzoate (1 equivalent) in ethanol.

  • Reagent Addition: Add thioformamide (1.1 equivalents) to the solution, followed by sodium bicarbonate (1.5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with a brine solution, and dry it over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Workflow Diagram

experimental_workflow start Start reagents Dissolve Ethyl 3-(2-bromoacetyl)benzoate and Thioformamide in Ethanol start->reagents base Add Sodium Bicarbonate reagents->base reflux Heat to Reflux (4-6h) Monitor by TLC base->reflux workup Cool and Concentrate Solvent reflux->workup extraction Partition between Ethyl Acetate and Water workup->extraction purification Dry, Concentrate, and Purify via Column Chromatography extraction->purification end Pure Product purification->end troubleshooting_flowchart start Problem Encountered low_yield Low / No Yield start->low_yield Is yield the issue? side_products Multiple Side Products start->side_products Is purity the issue? check_reagents Verify Purity and Stoichiometry of Starting Materials low_yield->check_reagents Reagent Check check_conditions Review Reaction Time, Temperature, and Base low_yield->check_conditions Conditions Check purify_sm Purify Starting Materials (Recrystallize/Distill) side_products->purify_sm Purity Check adjust_temp Avoid Overheating; Ensure Steady Reflux side_products->adjust_temp Temp Check slow_addition Consider Slow Addition of α-Haloketone side_products->slow_addition If self-condensation suspected optimize_temp Optimize Temperature: Screen 60°C to Reflux check_conditions->optimize_temp If incomplete

References

"common byproducts in the synthesis of thiazole derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of thiazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of thiazole derivatives via the Hantzsch, Cook-Heilbron, and Gabriel methods.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile method for preparing a wide range of thiazole derivatives through the condensation of an α-haloketone with a thioamide.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of α-haloketone: Decomposition or presence of impurities. 2. Instability of thioamide: Some thioamides, like thiobenzamide, can be unstable in acidic media.[1] 3. Incorrect reaction conditions: Inappropriate solvent, temperature, or reaction time.1. Use freshly prepared or purified α-haloketone. Verify its purity by techniques like NMR or GC-MS. 2. Ensure the thioamide is pure and dry. If instability is suspected, consider synthesizing it fresh before use. For acid-sensitive thioamides, maintain neutral or slightly basic reaction conditions. 3. Optimize reaction conditions. Ethanol is a commonly used solvent.[2] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]
Formation of Side Products/Impurities 1. Reaction under acidic conditions: Can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-(N-substituted amino)thiazole.[4] 2. Self-condensation of α-haloketone. 3. Decomposition of starting materials or product. 1. Maintain neutral or slightly basic conditions to favor the formation of the desired 2-amino thiazole. If acidic conditions are necessary, be prepared to separate the isomeric byproducts, for example by chromatography. 2. Add the α-haloketone slowly to the reaction mixture containing the thioamide to minimize its self-condensation. 3. Monitor the reaction progress using TLC to avoid prolonged reaction times that could lead to decomposition.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is an oil or difficult to crystallize. 1. Use a slight excess of the thioamide to ensure complete consumption of the α-haloketone. Unreacted thioamide can often be removed by washing with a dilute acid solution. 2. Column chromatography is a common method for separating the desired thiazole from polar impurities. 3. If the product is an oil, try converting it to a salt (e.g., hydrochloride or picrate) to facilitate crystallization and purification.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [2]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Cook-Heilbron Thiazole Synthesis

This method involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds to yield 5-aminothiazoles.[5][6][7]

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Instability of α-aminonitrile: These compounds can be prone to decomposition. 2. Side reactions of carbon disulfide: CS₂ can react with the amine functionality to form dithiocarbamates. 3. Incomplete cyclization. 1. Use freshly prepared α-aminonitrile. Store it under inert atmosphere and at low temperature if necessary. 2. Control the stoichiometry of the reactants carefully. Slow addition of carbon disulfide may be beneficial. 3. Ensure adequate reaction time and temperature. The reaction is often carried out at room temperature but may require gentle heating in some cases.
Formation of Polymeric Byproducts Self-polymerization of reactants or intermediates. Maintain dilute reaction conditions to disfavor intermolecular reactions that can lead to polymerization.
Difficulty in Isolating the Product The product may be highly soluble in the reaction solvent or form a complex mixture. After the reaction is complete, acidification of the reaction mixture can help in precipitating the product. Extraction with a suitable organic solvent followed by purification via column chromatography may be necessary.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole [8]

  • To a solution of an α-aminonitrile in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of carbon disulfide.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Gabriel Thiazole Synthesis

In the Gabriel synthesis of thiazoles, an α-acylaminoketone is reacted with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀), to form the thiazole ring.[1]

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete thionation of the amide carbonyl. 2. Decomposition of the starting material or product at high temperatures. 3. Formation of oxazole byproducts. 1. Ensure the P₄S₁₀ is of good quality and used in sufficient stoichiometric amounts. Lawesson's reagent can sometimes be a milder and more effective alternative.[9] 2. Carefully control the reaction temperature. The reaction often requires heating, but excessive temperatures should be avoided. 3. The formation of oxazoles can occur if the cyclization proceeds through the oxygen atom instead of the sulfur. Using a more potent thionating agent can favor the formation of the thiazole.
Formation of Tarry Byproducts Reaction with P₄S₁₀ can sometimes lead to the formation of complex, tarry materials. Use a high-boiling point inert solvent like pyridine or dioxane to help solubilize the reactants and intermediates. Purification of the crude product by column chromatography is often necessary.
Difficult Purification The crude product is often a complex mixture containing phosphorus-containing byproducts. Work-up the reaction by quenching with a base (e.g., sodium carbonate solution) to neutralize acidic byproducts. The crude product should then be purified by column chromatography.

Experimental Protocol: Synthesis of 2,5-Disubstituted Thiazole [1]

  • In a round-bottom flask, dissolve the α-acylaminoketone in a high-boiling inert solvent such as pyridine or dioxane.

  • Add a stoichiometric amount of phosphorus pentasulfide (P₄S₁₀) to the solution.

  • Heat the reaction mixture under reflux. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water or ice.

  • Neutralize the mixture with a base, such as sodium carbonate, until it is slightly alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQs

Q1: What is the most common byproduct in the Hantzsch thiazole synthesis and how can I avoid it?

A1: A common byproduct, especially when the reaction is conducted under acidic conditions, is the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4] To favor the formation of the desired 2-aminothiazole, it is recommended to carry out the reaction under neutral or slightly basic conditions.

Q2: My Cook-Heilbron synthesis is giving a very low yield. What are the likely reasons?

A2: Low yields in the Cook-Heilbron synthesis are often due to the instability of the α-aminonitrile starting material. It is crucial to use freshly prepared or purified α-aminonitrile. Another potential issue is the formation of dithiocarbamate byproducts from the reaction of carbon disulfide with the amine. Careful control of stoichiometry and slow addition of carbon disulfide can help mitigate this.

Q3: The Gabriel synthesis of my thiazole derivative is resulting in a tarry, intractable mixture. How can I improve the reaction?

A3: The use of phosphorus pentasulfide in the Gabriel synthesis can sometimes lead to the formation of tarry byproducts. Using a high-boiling point, inert solvent like pyridine can help to keep the reaction mixture homogeneous. Alternatively, consider using a milder thionating agent such as Lawesson's reagent, which may lead to a cleaner reaction.[9] Thorough purification of the crude product by column chromatography is almost always necessary.

Q4: How can I monitor the progress of my thiazole synthesis reaction?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q5: Are there any "greener" alternatives to the classical thiazole synthesis methods?

A5: Yes, there is growing interest in developing more environmentally friendly methods for thiazole synthesis. This includes the use of microwave irradiation to reduce reaction times and energy consumption, as well as the use of greener solvents like water or solvent-free conditions.[3]

Visualizations

Hantzsch_Byproduct_Formation cluster_conditions Reaction Conditions cluster_products Products Neutral_pH Neutral/Slightly Basic pH Desired_Product 2-(N-substituted amino)thiazole (Major Product) Neutral_pH->Desired_Product Acidic_pH Acidic pH Acidic_pH->Desired_Product Mixture Byproduct 3-substituted 2-imino- 2,3-dihydrothiazole (Byproduct) Acidic_pH->Byproduct Mixture Hantzsch Synthesis Hantzsch Synthesis Hantzsch Synthesis->Neutral_pH Favors Hantzsch Synthesis->Acidic_pH Can lead to

Caption: Influence of pH on product distribution in Hantzsch synthesis.

Troubleshooting_Workflow start Low Yield in Thiazole Synthesis check_sm Check Starting Material Purity (NMR, GC-MS) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions Pure purify_sm Purify/Resynthesize Starting Materials check_sm->purify_sm Impure check_byproducts Analyze for Side Products (TLC, LC-MS) check_conditions->check_byproducts Optimal optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal modify_workup Modify Workup/Purification check_byproducts->modify_workup Present end Improved Yield check_byproducts->end Absent purify_sm->start Re-run optimize_conditions->start Re-run modify_workup->end

Caption: A general troubleshooting workflow for low-yielding thiazole syntheses.

References

Technical Support Center: Synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-(1,3-thiazol-2-yl)benzoate synthesis.

I. Troubleshooting Guide

Low yields or reaction failures can be attributed to several factors. This guide addresses common issues encountered during the synthesis of this compound, likely via the Hantzsch thiazole synthesis.

Issue 1: Low or No Product Formation

Possible Cause Recommended Solution
Poor quality of starting materials Ensure the purity of the α-halo-ester, ethyl 3-(2-bromoacetyl)benzoate, and the thioamide, thioformamide. Impurities can interfere with the reaction. Recrystallize or distill starting materials if necessary.
Incorrect reaction temperature The Hantzsch thiazole synthesis is temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it may promote side reactions and decomposition. Monitor the reaction temperature closely and adjust as needed. A typical starting point is refluxing in a suitable solvent like ethanol.
Inefficient mixing Ensure vigorous and constant stirring to maintain a homogeneous reaction mixture, especially if starting materials have different solubilities.
Presence of water The reaction should be carried out under anhydrous conditions as water can hydrolyze the ester and interfere with the condensation steps. Use dry solvents and glassware.
Incorrect pH While the Hantzsch synthesis is often carried out under neutral or slightly basic conditions, some variations benefit from acidic catalysis.[1] However, strongly acidic or basic conditions can lead to side reactions. If using a base to scavenge the hydrohalic acid byproduct, ensure it is a non-nucleophilic base like sodium bicarbonate or potassium carbonate.

Issue 2: Formation of Significant Side Products

Possible Cause Recommended Solution
Self-condensation of the α-halo-ester This can occur under basic conditions. Add the base slowly to the reaction mixture or use a milder base.
Decomposition of thioformamide Thioformamide can be unstable, especially at elevated temperatures. Use freshly prepared or purified thioformamide and avoid prolonged heating.
Formation of isomeric thiazoles If using an unsymmetrical thioamide or α-halo-ester, the formation of regioisomers is possible. Careful control of reaction conditions and purification by chromatography may be necessary to isolate the desired isomer.
Hydrolysis of the ethyl ester The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Ensure anhydrous conditions and quench the reaction appropriately.

Issue 3: Difficulty in Product Purification

Possible Cause Recommended Solution
Product is an oil If the product does not crystallize, purification by column chromatography on silica gel is recommended. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be determined by thin-layer chromatography (TLC).[2]
Co-elution of impurities If impurities co-elute with the product during chromatography, try a different solvent system or a different stationary phase (e.g., alumina). Recrystallization from a suitable solvent system after chromatography may also be effective.
Product instability on silica gel Some nitrogen-containing heterocyclic compounds can be sensitive to acidic silica gel. If product degradation is observed, consider using neutral or basic alumina for chromatography, or wash the silica gel with a triethylamine solution before use.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most probable and widely used method is the Hantzsch thiazole synthesis.[3][4] This involves the condensation reaction between an α-halo-ester, specifically ethyl 3-(2-bromoacetyl)benzoate, and a thioamide, which in this case would be thioformamide.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are:

  • Ethyl 3-(2-bromoacetyl)benzoate: The α-halo-ester component.

  • Thioformamide: The thioamide component.

  • Solvent: Typically a protic solvent like ethanol or methanol.[3]

  • Base (optional but recommended): A mild, non-nucleophilic base such as sodium bicarbonate or potassium carbonate to neutralize the hydrobromic acid formed during the reaction.

Q3: What are the general reaction conditions?

  • Dissolving the thioformamide in a suitable solvent (e.g., ethanol).

  • Adding the ethyl 3-(2-bromoacetyl)benzoate to the solution.

  • Heating the mixture to reflux for a period of several hours, monitoring the reaction progress by TLC.[5]

  • Optionally, a base can be added to scavenge the acid byproduct.

  • After completion, the reaction is cooled, and the product is isolated by extraction and purified, typically by column chromatography.[2][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method to monitor the reaction.[5] A suitable mobile phase, for instance, a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q5: What is the expected yield for this synthesis?

A5: The yield can vary significantly depending on the purity of the reactants, reaction conditions, and purification method. Hantzsch thiazole syntheses are generally known to provide good to excellent yields.[3] However, without a specific reported synthesis for this compound, a precise yield cannot be provided. Optimization of the reaction conditions is crucial for maximizing the yield.

Q6: What are some common side reactions to be aware of?

A6: Potential side reactions include the formation of byproducts from the self-condensation of the α-halo-ester, decomposition of the thioamide, and possible hydrolysis of the ester group if water is present. Careful control of the reaction conditions can help minimize these side reactions.

III. Experimental Protocols and Data

While a specific, detailed protocol for this compound was not found in the searched literature, the following table provides a general comparison of reaction conditions for similar thiazole syntheses, which can serve as a starting point for optimization.

Table 1: Comparison of Reaction Conditions for Thiazole Synthesis

Reaction ComponentConventional HeatingMicrowave Irradiation[5]Ultrasound Irradiation[5]
Solvent Acetone, Ethanol[3][5]None or high-boiling solventEthanol/Water
Base K₂CO₃[5]K₂CO₃K₂CO₃
Temperature Reflux100-180 °CRoom Temperature
Reaction Time Several hours[5]2-15 minutes15-30 minutes
Typical Yield Moderate to HighHighModerate to High

IV. Visualizations

To aid in understanding the synthesis, the following diagrams illustrate the proposed reaction pathway and a general experimental workflow.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product Ethyl 3-(2-bromoacetyl)benzoate Ethyl 3-(2-bromoacetyl)benzoate A Nucleophilic Attack Ethyl 3-(2-bromoacetyl)benzoate->A Thioformamide Thioformamide Thioformamide->A B Cyclization A->B Intermediate Formation C Dehydration B->C This compound This compound C->this compound

Caption: Proposed reaction pathway for the synthesis of this compound via Hantzsch condensation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Mix Reactants & Solvent Heating Heat to Reflux Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Cool & Quench Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Thiazole Cyclization Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thiazole Cyclization Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of thiazoles.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis resulted in a very low yield. What are the common causes?

Low yields in the Hantzsch synthesis can stem from several factors. One common issue is the stability of the thioamide reactant, especially in acidic conditions, which can lead to its degradation.[1] Another significant factor can be the reaction conditions themselves, such as temperature and solvent choice, which may not be optimal for your specific substrates. Harsh reaction conditions and prolonged reaction times have been noted as drawbacks of the classical Hantzsch method.[1][2] Additionally, the nature of the halide in the α-haloketone can influence the reaction rate and yield; a good leaving group is essential for the initial nucleophilic attack.[2]

Q2: I am not getting any product in my thiazole cyclization reaction. What should I check first?

If no product is formed, the first step is to verify the integrity and purity of your starting materials. The α-haloketone can be unstable, and the thioamide can degrade, particularly if it is not stored properly. Ensure that the reagents are of high quality and have been correctly identified. Next, re-examine your reaction conditions. Thiazole synthesis is sensitive to temperature, solvent, and the presence of catalysts or bases. An inappropriate solvent can hinder the reaction, and an incorrect temperature can either be too low to initiate the reaction or too high, leading to decomposition. Finally, confirm the stoichiometry of your reactants. An incorrect ratio of α-haloketone to the thio-component can lead to reaction failure.

Q3: What are the typical side products in a Hantzsch thiazole synthesis, and how can I minimize them?

The Hantzsch synthesis can sometimes yield unexpected products alongside the desired thiazole. Under acidic conditions, the reaction of an α-halogenoketone with an N-monosubstituted thiourea can produce a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3] The formation of these isomers is influenced by the reaction conditions and the structure of the starting materials. To minimize side product formation, careful control of the reaction's pH is crucial. Running the reaction in a neutral solvent generally favors the formation of the 2-(N-substituted amino)thiazole. Additionally, optimizing the reaction temperature and time can help to reduce the formation of degradation products.

Q4: How do I choose the right solvent for my thiazole synthesis?

The choice of solvent can significantly impact the yield and rate of thiazole cyclization. The ideal solvent should be inert to the reactants and products, and it should facilitate the dissolution of the starting materials. For the Hantzsch synthesis, polar solvents like ethanol, methanol, or a mixture of ethanol and water are commonly used.[4][5] The selection of the solvent can be optimized based on the specific substrates. For instance, in some multi-component reactions, a mixture of ethanol and water has been shown to provide higher yields compared to using either solvent alone.[5] It is often beneficial to perform small-scale screening experiments with different solvents to determine the optimal conditions for your specific reaction.

Troubleshooting Guides

Problem 1: Low to No Product Yield
Possible Cause Suggested Solution
Degradation of Starting Materials Verify the purity of the α-haloketone and thioamide by techniques such as NMR or melting point analysis. Use fresh or newly purified reagents. Thioamides can be particularly unstable in acidic media.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures, leading to decomposition. Running test reactions at different temperatures can identify the optimal range.[6][7]
Incorrect Solvent The solvent plays a crucial role in reactant solubility and reaction kinetics. Screen a variety of solvents, such as ethanol, DMF, or aqueous mixtures, to find the most suitable one for your specific substrates.[4][8]
Presence of Inhibitors Ensure all glassware is clean and free of any residual chemicals from previous reactions that could act as inhibitors.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the thio-component is sometimes used to ensure the complete consumption of the α-haloketone.
Problem 2: Formation of Multiple Products/Side Reactions
Possible Cause Suggested Solution
Isomer Formation (Hantzsch Synthesis) Control the pH of the reaction medium. Neutral conditions typically favor the formation of 2-aminothiazoles over 2-iminothiazolines when using substituted thioureas.[3]
Decomposition of Product The desired thiazole product may be unstable under the reaction or workup conditions. Try to perform the reaction at a lower temperature or for a shorter duration. During workup, avoid harsh acidic or basic conditions if your product is sensitive to them.
Side Reactions of Starting Materials The α-haloketone can undergo self-condensation or other side reactions. Adding the α-haloketone slowly to the reaction mixture containing the thioamide can sometimes minimize these side reactions.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is highly polar 2-Aminothiazoles are often polar and can be challenging to extract from aqueous solutions. Use a more polar organic solvent for extraction, or perform multiple extractions. In some cases, purification can be achieved by precipitation.[9]
Product co-elutes with impurities Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is poor.
Product is unstable on silica gel Some thiazole derivatives may decompose on silica gel. In such cases, alternative purification methods like recrystallization or preparative TLC with a less acidic stationary phase should be considered.
Formation of insoluble byproducts The reaction may form insoluble polymeric materials. Filtering the crude reaction mixture before workup can remove these impurities.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[10]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles under mild conditions.[11][12]

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide (CS₂)

  • Solvent (e.g., ethanol or an aqueous ethereal solution)

Procedure:

  • Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.

  • Add carbon disulfide to the solution at room temperature.

  • Stir the reaction mixture. The reaction is typically carried out under mild conditions, sometimes for several hours.

  • The product, a 5-aminothiazole derivative, may precipitate from the reaction mixture or can be isolated by removal of the solvent followed by purification. In the case of using carbon disulfide, a 5-amino-2-mercaptothiazole is formed.[8]

Data Presentation

Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield

EntrySolventTemperature (°C)Yield (%)Reference
1WaterRefluxModerate[5]
2EthanolRefluxGood[5]
3MethanolRefluxGood[5]
41-ButanolRefluxGood[5]
52-PropanolRefluxGood[5]
6Ethanol/Water (1:1)6587[5]
7Dioxane6018-20[1]

Note: "Moderate" and "Good" are qualitative descriptions from the source. The quantitative yield for the ethanol/water mixture highlights the potential for optimization.

Visualizations

Troubleshooting_Workflow start Failed Thiazole Cyclization check_reagents Verify Starting Material Purity and Stability start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_stoichiometry Confirm Reactant Stoichiometry start->check_stoichiometry side_products Multiple Products/Side Reactions start->side_products purification_issues Purification Difficulties start->purification_issues low_yield Low or No Yield check_reagents->low_yield check_conditions->low_yield check_stoichiometry->low_yield optimize_temp Optimize Temperature low_yield->optimize_temp If temperature is suspect optimize_solvent Screen Solvents low_yield->optimize_solvent If solvent is inadequate adjust_ph Adjust pH (for Hantzsch) side_products->adjust_ph slow_addition Slow Addition of Reagents side_products->slow_addition alt_purification Use Alternative Purification (e.g., Recrystallization) purification_issues->alt_purification success Successful Synthesis optimize_temp->success optimize_solvent->success adjust_ph->success slow_addition->success alt_purification->success

Caption: A troubleshooting workflow for failed thiazole cyclization reactions.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Nucleophilic Attack (S on C-X) alpha_haloketone->intermediate1 thioamide Thioamide thioamide->intermediate1 intermediate2 Intramolecular Cyclization (N on C=O) intermediate1->intermediate2 hydroxythiazoline Hydroxythiazoline Intermediate intermediate2->hydroxythiazoline thiazole Thiazole hydroxythiazoline->thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Cook_Heilbron_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_aminonitrile α-Aminonitrile intermediate1 Nucleophilic Attack (N on CS₂) alpha_aminonitrile->intermediate1 cs2 Carbon Disulfide cs2->intermediate1 intermediate2 Intramolecular Cyclization (S on C≡N) intermediate1->intermediate2 thiazolidine 5-Imino-2-thione thiazolidine intermediate2->thiazolidine aminothiazole 5-Aminothiazole thiazolidine->aminothiazole Tautomerization

Caption: The reaction mechanism of the Cook-Heilbron thiazole synthesis.

References

"stability and degradation of Ethyl 3-(1,3-thiazol-2-yl)benzoate under various conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 3-(1,3-thiazol-2-yl)benzoate. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.

Issue 1: Unexpected Impurities Detected in the Sample After Storage

  • Possible Cause 1: Hydrolysis. The ethyl ester functional group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would result in the formation of 3-(1,3-thiazol-2-yl)benzoic acid and ethanol.

    • Troubleshooting Tip: Store the compound in a desiccator in a tightly sealed container. Avoid exposure to humid environments and ensure all solvents and reagents are anhydrous.

  • Possible Cause 2: Oxidation. The thiazole ring, while generally stable, can be susceptible to oxidation under certain conditions, potentially leading to N-oxides or sulfoxides.

    • Troubleshooting Tip: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Avoid sources of free radicals.

  • Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can sometimes induce degradation in heterocyclic compounds.[1]

    • Troubleshooting Tip: Store the compound in an amber vial or otherwise protected from light. Conduct experiments under low-light conditions if photostability is a concern.

Issue 2: Inconsistent Results in Biological Assays

  • Possible Cause: Degradation in Assay Media. The pH and composition of the assay buffer could be promoting the degradation of the compound, leading to variable concentrations of the active substance.

    • Troubleshooting Tip: Assess the stability of this compound in the specific assay buffer over the time course of the experiment. Prepare fresh solutions of the compound for each experiment. Consider adjusting the buffer pH if it is found to be a factor in degradation.

Issue 3: Loss of Compound During Work-up or Purification

  • Possible Cause: Instability to Acidic or Basic Conditions. If the purification or work-up procedure involves strong acids or bases, this could be causing hydrolysis of the ester.

    • Troubleshooting Tip: Use neutral or mildly acidic/basic conditions whenever possible. If acidic or basic conditions are unavoidable, minimize the exposure time and temperature. Analyze samples at each step to pinpoint where the loss is occurring.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: The ethyl ester bond can be cleaved by water, particularly under acidic or basic catalysis, to yield 3-(1,3-thiazol-2-yl)benzoic acid and ethanol.[2][3][4]

  • Oxidation: The nitrogen and sulfur atoms in the thiazole ring are potential sites of oxidation.[5][6]

Q2: How should I store this compound to ensure its stability?

A2: To maximize stability, the compound should be stored in a cool, dry, and dark place. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity and degradation of the compound. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of any degradation products.[1]

Q4: How can I perform a forced degradation study on this compound?

A4: Forced degradation studies are essential to understand the intrinsic stability of a new chemical entity.[8][9][10] A typical study would involve subjecting solutions of this compound to the following stress conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 60-80°C).

  • Photodegradation: Exposing the solid compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber).

Samples should be analyzed at various time points by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Data Presentation

The following tables are templates for summarizing quantitative data from forced degradation studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant(s) (Peak Area %)
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Heat (Solid)
Light (Solid)
Heat (Solution)
Light (Solution)

Table 2: Purity Profile of this compound Under Different Storage Conditions

Storage ConditionTime PointPurity (%) by HPLCAppearance
2-8 °CInitial
3 Months
6 Months
25 °C / 60% RHInitial
3 Months
6 Months
40 °C / 75% RHInitial
1 Month
3 Months

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature for a defined period.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final hydrogen peroxide concentration of 3%. Keep the solution at room temperature for a defined period.

    • Thermal Degradation (Solution): Dilute the stock solution with the chosen solvent and heat at a specified temperature (e.g., 70 °C) for a defined period.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in a vial and heat in an oven at a specified temperature.

    • Photodegradation: Expose the solid compound or a solution in a quartz cuvette to a light source as per ICH Q1B guidelines.

  • Sampling and Analysis: At appropriate time intervals, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify and quantify any degradation products.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Start prep Prepare Stock Solution (1 mg/mL) start->prep acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stressor base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to stressor oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stressor thermal Thermal Degradation (70°C) prep->thermal Expose to stressor photo Photodegradation (ICH Q1B) prep->photo Expose to stressor sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc end End hplc->end

Caption: Workflow for a Forced Degradation Study.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway cluster_photodegradation Photodegradation Pathway parent This compound hydrolysis_product 3-(1,3-thiazol-2-yl)benzoic Acid + Ethanol parent->hydrolysis_product H2O / H+ or OH- n_oxide Thiazole N-oxide derivative parent->n_oxide [O] sulfoxide Thiazole S-oxide derivative parent->sulfoxide [O] photo_products Various Photoproducts parent->photo_products Light (hv)

Caption: Potential Degradation Pathways.

References

Technical Support Center: Purifying Thiazole Compounds by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of thiazole compounds.

Troubleshooting Guides

Problem: Oiling Out - The Compound Separates as a Liquid Instead of Crystals

Symptoms:

  • The solution becomes cloudy or opalescent upon cooling.

  • Visible droplets of liquid separate from the solvent.

Possible Causes & Solutions:

CauseSolution
High Solute Concentration Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.
Cooling Too Rapidly Slow down the cooling process. Insulate the flask with glass wool or a beaker of warm water to promote gradual cooling.
Inappropriate Solvent The boiling point of the solvent may be too high, or the polarity may not be ideal. Try a lower-boiling point solvent or a different solvent system. For polar thiazoles, consider mixtures of ethanol and water. For less polar derivatives, a hexane/ethyl acetate system might be effective.[1]
Insoluble Impurities Present If the oil persists, consider if insoluble impurities are present. Perform a hot filtration step to remove them before allowing the solution to cool.
Problem: No Crystal Formation Upon Cooling

Symptoms:

  • The solution remains clear even after cooling to room temperature or in an ice bath.

Possible Causes & Solutions:

CauseSolution
Too Much Solvent This is the most common reason for crystallization failure.[2] Reduce the solvent volume by gentle heating or using a rotary evaporator and then attempt to cool again.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.[2] Alternatively, add a "seed crystal" of the pure compound.[2]
Solution Not Saturated The initial amount of solvent was too large. Evaporate some of the solvent to increase the concentration of the thiazole compound and attempt cooling again.
Problem: Low Yield of Recovered Crystals

Symptoms:

  • The amount of purified thiazole compound is significantly less than the starting material.

Possible Causes & Solutions:

CauseSolution
Compound is Too Soluble in Cold Solvent Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of compound remaining in the mother liquor.
Premature Crystallization During Hot Filtration Pre-heat the funnel and filter paper to prevent the solution from cooling and depositing crystals prematurely. Use a slight excess of hot solvent to keep the compound dissolved.
Excessive Washing of Crystals Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my thiazole derivative?

A1: The ideal solvent is one in which your thiazole compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3] A general principle is "like dissolves like."[2] For thiazole compounds, consider the following:

Thiazole Derivative TypeRecommended Solvents/Solvent Systems
Aminothiazoles Ethanol, Benzene[4], Acetic Acid and its mixtures.[5]
Thiazole Carboxylic Acids Ethyl Acetate, Water-Ethanol mixtures.[6][7]
Aryl-Substituted Thiazoles Ethanol, Acetic Acid.[8][9]
General Thiazole Derivatives Ethanol is often a good starting point.[1] For two-solvent systems, combinations like hexane/ethyl acetate or hexane/acetone can be effective.[1]

A systematic approach is to test the solubility of a small amount of your compound in various solvents in a test tube.

Q2: What is a two-solvent recrystallization and when should I use it?

A2: A two-solvent recrystallization is used when a single solvent is not ideal. It involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. This method is useful for compounds that are either too soluble or not soluble enough in common single solvents.

Q3: My thiazole compound is colored. How can I remove the colored impurities?

A3: Activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot, dissolved solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Q4: Can I cool my hot solution directly in an ice bath?

A4: It is generally not recommended to cool the hot solution directly in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or cause the compound to "crash out" of solution, trapping impurities.[10] It is best to allow the solution to cool slowly to room temperature first, and then place it in an ice bath to maximize crystal formation.

Experimental Protocols

Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude thiazole compound in a minimal amount of a heated solvent. Cool the solution to see if crystals form.

  • Dissolution: Place the crude thiazole compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which the thiazole compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude thiazole compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-7 of the single-solvent recrystallization protocol.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Purification start Start with Crude Thiazole Compound choose_solvent Choose Appropriate Solvent(s) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Thiazole Crystals dry->end

Caption: General workflow for the recrystallization of thiazole compounds.

Troubleshooting_Tree start Cooled Solution no_crystals No Crystals Formed start->no_crystals Clear Solution oiling_out Oiling Out Occurred start->oiling_out Cloudy / Liquid Droplets crystals_formed Crystals Formed start->crystals_formed Solid Precipitate too_much_solvent Reduce Solvent Volume no_crystals->too_much_solvent Likely Cause supersaturated Scratch Flask / Add Seed Crystal no_crystals->supersaturated Alternative reheat_add_solvent Re-heat, Add More Solvent oiling_out->reheat_add_solvent Primary Action slow_cooling Cool More Slowly oiling_out->slow_cooling Secondary Action

Caption: Decision tree for troubleshooting common recrystallization issues.

References

"challenges in the scale-up synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate

Welcome to the technical support center for the scale-up synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Thiazole Product Incomplete reaction of the α-haloketone intermediate.- Monitor the reaction closely using TLC or HPLC.[1][2] - Ensure the thioamide reagent is of high purity and used in appropriate stoichiometry. - Increase reaction temperature or time cautiously, while monitoring for impurity formation.
Degradation of starting materials or product.- Operate under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. - Ensure the reaction temperature is well-controlled, as excessive heat can lead to decomposition.
Inefficient work-up and isolation.- Optimize the extraction solvent system to ensure complete transfer of the product from the aqueous phase. - If the product is a solid, ensure complete precipitation before filtration and wash the filter cake with a suitable cold solvent to minimize losses.[2]
Formation of Impurities/Side Products Competing side reactions during thiazole formation (e.g., Hantzsch synthesis).- Control the rate of addition of reagents to manage the reaction exotherm. - Optimize the reaction temperature; lower temperatures may favor the desired product. - Under acidic conditions, the regioselectivity of the Hantzsch synthesis can be altered; careful pH control might be necessary.[3]
Over-bromination during the synthesis of the α-haloketone precursor.- Use a controlled amount of the brominating agent (e.g., NBS). - Maintain a consistent temperature during the bromination step.[4]
Presence of unreacted starting materials in the final product.- Ensure the reaction goes to completion by monitoring with TLC/HPLC. - Optimize the stoichiometry of the reactants.
Difficulty in Product Purification Co-elution of impurities during column chromatography.- Experiment with different solvent systems (gradients) for chromatography. - Consider using a different stationary phase if silica gel is not providing adequate separation.
Oiling out during crystallization.- Ensure the crystallization solvent is appropriate for the product's polarity. - Try a slower cooling rate or use a co-solvent system. - Seeding the solution with a small crystal of the pure product can induce proper crystallization.
Scale-Up Challenges Poor heat transfer in large reactors leading to localized overheating and side reactions.- Use a reactor with good heat exchange capabilities. - Employ controlled, slow addition of reagents to manage the exotherm.
Inefficient mixing leading to inhomogeneous reaction mixture.- Use appropriate agitation speed and impeller design for the reactor size and viscosity of the reaction mixture.
Difficulties with solid handling (filtration, drying) at a larger scale.- Select appropriate filtration equipment (e.g., Nutsche filter) for the scale of the reaction. - Optimize drying conditions (temperature, vacuum) to ensure efficient removal of residual solvents without degrading the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Hantzsch thiazole synthesis.[2][5] This typically involves the reaction of an α-haloketone, such as ethyl 3-(2-bromoacetyl)benzoate, with a thioamide, like thioformamide.

Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis for this molecule?

A2: Temperature, reagent stoichiometry, and the rate of addition are critical. The reaction can be exothermic, and poor temperature control can lead to the formation of impurities. Maintaining a slight excess of the thioamide can help ensure complete conversion of the α-haloketone.

Q3: How can I prepare the starting material, ethyl 3-(2-bromoacetyl)benzoate?

A3: A common method is the bromination of ethyl 3-acetylbenzoate using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride or dichloromethane.[4]

Q4: What are the expected impurities in the final product?

A4: Common impurities may include unreacted starting materials, byproducts from side reactions of the Hantzsch synthesis, and potentially over-brominated species from the synthesis of the α-haloketone intermediate.

Q5: What purification methods are most effective for this compound at a larger scale?

A5: Recrystallization is often the most scalable and cost-effective method for purification.[1] Finding a suitable solvent or solvent system is key. For more challenging purifications, column chromatography on a larger scale (preparative HPLC or flash chromatography) may be necessary, though it is more expensive and generates more waste.

Q6: Are there any green chemistry approaches for this synthesis?

A6: Yes, greener approaches for thiazole synthesis have been explored, including the use of ultrasound or microwave irradiation to accelerate the reaction, potentially in more environmentally friendly solvents like water or polyethylene glycol (PEG).[1][6] These methods can lead to shorter reaction times and higher yields.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-bromoacetyl)benzoate (Intermediate)

Materials:

  • Ethyl 3-acetylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-acetylbenzoate (1.0 eq) in CCl₄.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the reaction mixture to reflux (around 77°C for CCl₄) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(2-bromoacetyl)benzoate.

  • The crude product can be used in the next step directly or purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl 3-(2-bromoacetyl)benzoate

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-(2-bromoacetyl)benzoate (1.0 eq) in ethanol.

  • Add thioformamide (1.2 eq) to the solution.

  • Heat the mixture to reflux (around 78°C) for 3-6 hours.

  • Monitor the formation of the thiazole product by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Thiazole Ring Formation cluster_step3 Step 3: Purification start_mat Ethyl 3-acetylbenzoate bromination Bromination with NBS/AIBN start_mat->bromination intermediate Ethyl 3-(2-bromoacetyl)benzoate bromination->intermediate hantzsch Hantzsch Synthesis intermediate->hantzsch thioformamide Thioformamide thioformamide->hantzsch crude_product Crude Product hantzsch->crude_product workup Work-up & Neutralization crude_product->workup purification Recrystallization / Chromatography workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield or High Impurity? check_reaction Reaction Incomplete? start->check_reaction Analyze crude product check_temp Temperature Control Issue? start->check_temp check_impurities Starting Material Purity? start->check_impurities increase_time Increase Reaction Time/Temp check_reaction->increase_time optimize_workup Optimize Work-up check_reaction->optimize_workup improve_heat_transfer Improve Heat Transfer (Scale-up) check_temp->improve_heat_transfer purify_sm Purify Starting Materials check_impurities->purify_sm final_check Problem Resolved? increase_time->final_check Re-run optimize_workup->final_check Re-run improve_heat_transfer->final_check Re-run purify_sm->final_check Re-run

Caption: Troubleshooting logic for synthesis challenges.

References

Technical Support Center: Monitoring Thiazole Synthesis by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of thiazole synthesis using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the TLC monitoring of thiazole synthesis reactions.

Q1: My spots are streaking or elongated. What's causing this and how can I fix it?

A: Streaking or elongated spots are common issues that can obscure results. The potential causes and their solutions are outlined below:

  • Overloaded Sample: The most common cause is applying a too-concentrated sample to the plate.[1][2][3] Prepare a more diluted solution of your reaction mixture and re-spot.[1] Aim for spot diameters of no more than 1-2 mm.[2]

  • Acidic or Basic Compounds: Thiazole derivatives or reactants may be acidic or basic, leading to poor interactions with the silica gel.[2]

    • For acidic compounds , add a small amount (0.5-1%) of acetic acid to your eluent mixture.[2]

    • For basic compounds , add a small amount (0.1-1%) of triethylamine or a few drops of ammonia to the mobile phase.[1][2]

  • Inappropriate Solvent Polarity: The chosen solvent system may not be suitable for your compounds.[4] You may need to systematically test different solvent systems to find one that provides clear, round spots.

  • Compound Decomposition: The compound might be degrading on the acidic silica gel.[2][5] If you suspect this, you can try using a neutralized silica plate or a different stationary phase like alumina.

Q2: I can't see any spots on my TLC plate after development. What should I do?

A: The inability to visualize spots can be frustrating, but it is often correctable:

  • Insufficient Concentration: Your sample may be too dilute.[1][4] Try concentrating the sample or spotting multiple times in the same location, ensuring the solvent dries completely between applications.[1][4]

  • Compound is Not UV-Active: Many compounds do not absorb UV light at 254 nm.[1][6] After checking under a UV lamp, always use a chemical stain for visualization.[1]

  • Improper Solvent Level: Ensure the solvent level in the developing chamber is below the line where you spotted your samples.[1][4] If the baseline is submerged, the sample will dissolve into the solvent pool instead of migrating up the plate.[4]

  • Volatile Compounds: The compound of interest may have evaporated from the plate during development or drying.[1] If you suspect this, minimizing heat exposure and visualization time is crucial.

Q3: The spots for my starting material and product are too close together (similar Rf values). How can I improve the separation?

A: Poor separation between the reactant and product makes it difficult to judge the reaction's progress.

  • Change Solvent System: This is the most effective solution. Experiment with different solvent polarities.[5] If your compounds are non-polar, decrease the polarity of the mobile phase. If they are polar, a more polar mobile phase might help, or you may need to switch to a reverse-phase TLC plate.[1]

  • Use a Cospot: A "cospot" is a lane where the starting material and the reaction mixture are spotted on top of each other.[7] This helps to confirm if the new spot is indeed a different compound, even if the Rf values are very close.[5][7]

  • Try a Different Stain: Some staining agents react differently with various functional groups, producing distinct colors that can help differentiate between compounds even with similar Rf values.[5]

Q4: My spots are all stuck at the baseline (Rf ≈ 0) or have all run to the solvent front (Rf ≈ 1). How do I fix this?

A: This indicates a significant mismatch between the polarity of your compounds and the mobile phase.

  • Spots at Baseline: Your compounds are too polar for the current solvent system and are strongly adhering to the silica gel.[5] You need to increase the polarity of your eluent.[1] For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 1:1.

  • Spots at Solvent Front: Your compounds are too non-polar for the solvent system and are moving up the plate with little interaction with the silica. Your eluent is too polar.[1] You need to decrease the eluent's polarity (e.g., change from 1:1 Hexane:Ethyl Acetate to 9:1).

Q5: My reaction is in a high-boiling solvent like DMF or DMSO, and the TLC is just a smear.

A: High-boiling solvents interfere with the chromatographic process. After spotting the sample on the TLC plate, place the plate under a high vacuum for several minutes to evaporate the residual solvent before placing it in the developing chamber.[5]

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Plate Preparation:

    • Using a pencil, gently draw a straight line about 1 cm from the bottom of a TLC plate. This is your baseline.

    • Mark three small, equidistant dots on this line for spotting: one for the starting material (SM), one for the reaction mixture (R), and a "cospot" (C) in the middle.[7]

  • Spotting the Plate:

    • Prepare dilute solutions of your starting material and the reaction mixture.

    • Using a capillary tube, carefully spot a small amount of the starting material solution on the 'SM' and 'C' dots. The spot should be as small as possible (1-2 mm).[2][7]

    • Using a different capillary tube, spot the reaction mixture on the 'R' and 'C' dots.[7]

    • Allow the solvent to completely evaporate from the spots.

  • Developing the Plate:

    • Pour your chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm.[7] Ensure this level is below your baseline.

    • Place the spotted TLC plate into the chamber and cover it. Do not disturb the chamber while the plate is developing.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top edge.[7]

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to fully evaporate from the plate.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[8]

    • Proceed to chemical staining by dipping the plate into a prepared stain solution, then gently heat it with a heat gun until spots appear.[8]

Data Presentation

Table 1: Common TLC Stains for Visualizing Thiazole Derivatives and Intermediates
StainPreparationUse & Appearance
Iodine Place a few iodine crystals in a sealed chamber.[9]A general, non-destructive stain. Compounds with an affinity for iodine, especially aromatic and unsaturated ones, appear as brown spots on a lighter brown background.[9][10] The spots are not permanent.
Potassium Permanganate (KMnO4) Dissolve 1.5g KMnO4, 10g K2CO3, and 1.25mL 10% NaOH in 200mL of water.[9]Excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[6][10] Spots appear as yellow or brown on a purple background.[9][10]
p-Anisaldehyde Add 5 mL of conc. sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol.[10]A versatile stain for nucleophilic functional groups.[10] Requires heating. Different functional groups can produce a variety of colors, which is useful for differentiation.[10]
Phosphomolybdic Acid (PMA) Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[10]A good "universal" stain that visualizes most functional groups.[10] Requires heating. Compounds typically appear as dark green or blue spots on a light green background.[6][10]

Visualizations

Diagram 1: General Workflow for TLC Monitoring

G cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare & Spot TLC Plate (SM, Cospot, Reaction) prep_chamber->prep_plate develop Develop Plate in Chamber prep_plate->develop dry_plate Mark Solvent Front & Dry Plate develop->dry_plate uv_vis Visualize under UV Light dry_plate->uv_vis stain_vis Stain Plate & Heat uv_vis->stain_vis analyze Analyze Spots: - Disappearance of SM - Appearance of Product stain_vis->analyze decision Reaction Complete? analyze->decision continue_reaction No: Continue Reaction decision->continue_reaction stop_reaction Yes: Work-up Reaction decision->stop_reaction

Caption: Workflow for monitoring thiazole synthesis by TLC.

Diagram 2: Troubleshooting TLC Issues

G start TLC Problem Observed q_spots What is the issue with the spots? start->q_spots a_streaking Streaking / Elongated q_spots->a_streaking a_no_spots No Spots Visible q_spots->a_no_spots a_bad_rf Rf is too High / Low q_spots->a_bad_rf a_poor_sep Poor Separation q_spots->a_poor_sep sol_streaking1 Dilute Sample a_streaking->sol_streaking1 sol_streaking2 Add Acid/Base to Eluent a_streaking->sol_streaking2 sol_no_spots1 Concentrate Sample / Re-spot a_no_spots->sol_no_spots1 sol_no_spots2 Use a Chemical Stain a_no_spots->sol_no_spots2 sol_no_spots3 Check Solvent Level in Chamber a_no_spots->sol_no_spots3 sol_bad_rf Adjust Solvent Polarity: - Rf ≈ 0 -> More Polar - Rf ≈ 1 -> Less Polar a_bad_rf->sol_bad_rf sol_poor_sep Change Solvent System Proportions a_poor_sep->sol_poor_sep

Caption: Decision tree for troubleshooting common TLC problems.

References

Technical Support Center: Hydrolytic Stability of Ethyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl benzoate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the hydrolytic stability of ethyl benzoate derivatives?

A1: The hydrolytic stability of ethyl benzoate derivatives is primarily influenced by several factors:

  • pH: Hydrolysis can be catalyzed by both acids and bases. The rate is generally slowest in the neutral pH range.[1][2]

  • Temperature: An increase in temperature typically accelerates the rate of hydrolysis.[3][4]

  • Substituents on the Phenyl Ring: The electronic properties of substituents on the aromatic ring can significantly impact stability. Electron-withdrawing groups tend to decrease stability by making the carbonyl carbon more electrophilic, while electron-donating groups can increase stability.[5][6]

  • Solvent: The polarity and composition of the solvent system can affect reaction rates. For instance, in methanol-water mixtures, the rate constant for base-catalyzed hydrolysis of ethyl benzoate can decrease with an increasing proportion of methanol.[3]

  • Steric Hindrance: Bulky substituents near the ester group can sterically hinder the approach of the nucleophile (e.g., hydroxide ion or water), thereby increasing hydrolytic stability.[7][8]

Q2: What is the general mechanism for the hydrolysis of ethyl benzoate?

A2: The hydrolysis of ethyl benzoate can proceed through acid-catalyzed or base-catalyzed pathways.

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of ethanol and the formation of benzoic acid.[9]

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming benzoic acid. The ethoxide ion subsequently deprotonates the benzoic acid to form ethanol and a benzoate salt. This process is essentially irreversible.[10][11]

Q3: How do different substituents on the phenyl ring affect the rate of hydrolysis?

A3: Substituents on the phenyl ring can have a pronounced effect on the rate of hydrolysis due to their electronic and steric properties.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or bromo (-Br) groups can increase the rate of hydrolysis.[5] These groups withdraw electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. For example, the base-catalyzed hydrolysis of ethyl p-nitrobenzoate is faster than that of ethyl benzoate.[12]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups can decrease the rate of hydrolysis by donating electron density to the carbonyl carbon, making it less electrophilic.[6]

  • Ortho Substituents: Substituents in the ortho position can introduce steric hindrance, which may slow down the rate of hydrolysis regardless of their electronic effects.[7]

Troubleshooting Guides

Problem 1: My hydrolysis reaction is not going to completion.

  • Possible Cause 1: Insufficient Reaction Time or Temperature.

    • Solution: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. The hydrolysis of some derivatives, especially those with stabilizing groups, can be slow. Consider increasing the reaction temperature to accelerate the rate, but be mindful of potential side reactions. For base-catalyzed hydrolysis, heating under reflux for 45-60 minutes is often required.[13]

  • Possible Cause 2: Incorrect pH.

    • Solution: Verify the pH of your reaction mixture. For base-catalyzed hydrolysis, ensure a sufficient excess of base is present. For acid-catalyzed hydrolysis, confirm the acid concentration is adequate.

  • Possible Cause 3: Poor Solubility.

    • Solution: The ester may not be fully dissolved in the aqueous medium. The use of a co-solvent, such as methanol or ethanol, can improve solubility and facilitate the reaction.[3]

Problem 2: I am observing inconsistent or non-reproducible kinetic data.

  • Possible Cause 1: Temperature Fluctuations.

    • Solution: The rate of hydrolysis is sensitive to temperature changes. Use a constant temperature water bath or a reliable heating mantle with a temperature controller to maintain a stable reaction temperature.

  • Possible Cause 2: Inaccurate Reagent Concentrations.

    • Solution: Prepare all solutions, including the ester, acid or base, and any buffers, with accurately calibrated volumetric glassware. Standardize your titrants if you are using a titrimetric method to monitor the reaction.

  • Possible Cause 3: Impurities in the Ester.

    • Solution: Ensure the purity of your ethyl benzoate derivative. Impurities can act as catalysts or inhibitors, leading to inconsistent results. Purify the ester by distillation or recrystallization if necessary.

Problem 3: I am having difficulty isolating the benzoic acid product after hydrolysis.

  • Possible Cause 1: Incomplete Acidification.

    • Solution: After alkaline hydrolysis, the product exists as the soluble benzoate salt. To precipitate the benzoic acid, you must acidify the solution. Use a pH indicator, such as litmus paper or a pH meter, to ensure the solution is acidic enough for complete precipitation.[13][14]

  • Possible Cause 2: Product is too soluble in the solvent.

    • Solution: If the benzoic acid derivative is somewhat soluble in water, cooling the solution in an ice bath can help to maximize precipitation.[15] When washing the filtered product, use a minimal amount of cold water to avoid significant product loss.[15]

Quantitative Data

Table 1: Half-lives (t₁/₂) for the Base-Catalyzed Hydrolysis of Ethyl Benzoate Derivatives.

CompoundSubstituent PositionHalf-life (t₁/₂) in minutes
Ethyl benzoateUnsubstituted14[5]
Ethyl 2-bromo benzoateortho15[5]
Ethyl 3-bromo benzoatemeta25[5]
Ethyl 4-bromo benzoatepara12[5]

Conditions: The specific conditions for these measurements (e.g., temperature, base concentration) should be consulted in the original source.

Table 2: Rate Constants for the Base-Catalyzed Hydrolysis of Ethyl Benzoate in Methanol-Water Mixtures.

Methanol % (v/v)Water % (v/v)Temperature (°C)Specific Rate Constant (k)
3070201.5690
4060201.5229
5050201.4437
6040201.3468
7030201.2218

Note: The units for the specific rate constant were not explicitly stated in the abstract but are likely L mol⁻¹ s⁻¹ or a similar unit for a second-order reaction. Data extracted from a table in the cited source.[3]

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability by Titration (Base-Catalyzed)

This protocol outlines a general procedure for determining the rate of base-catalyzed hydrolysis of an ethyl benzoate derivative.

  • Preparation of Reagents:

    • Prepare a standardized solution of sodium hydroxide (e.g., 0.1 M).

    • Prepare a solution of the ethyl benzoate derivative in a suitable solvent (e.g., ethanol) of known concentration.

    • Prepare a standard solution of a weak acid (e.g., oxalic acid) for standardizing the NaOH solution.

    • Have a suitable indicator (e.g., phenolphthalein) and an ice bath ready.

  • Reaction Setup:

    • Place a known volume of the standardized sodium hydroxide solution into a thermostated reaction vessel. Allow it to reach the desired reaction temperature.

    • In a separate flask, bring the ester solution to the same temperature.

  • Initiation of Reaction:

    • Rapidly add a known volume of the ester solution to the sodium hydroxide solution and start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of ice-cold water or a known amount of standard acid to neutralize the remaining base.

    • Titrate the unreacted sodium hydroxide in the quenched aliquot with a standardized solution of hydrochloric acid using phenolphthalein as an indicator.

  • Data Analysis:

    • The concentration of the ester at each time point can be calculated from the decrease in the concentration of the sodium hydroxide.

    • Plot the appropriate function of concentration versus time (e.g., ln[ester] vs. time for pseudo-first-order kinetics) to determine the rate constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare & Standardize Reagents (NaOH, HCl, Ester) thermostat Thermostat Reaction Vessel and Reagent Solutions prep_reagents->thermostat 1 initiate Initiate Reaction: Mix Ester and NaOH, Start Timer thermostat->initiate 2 aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot 3 quench Quench Reaction in Ice Bath aliquot->quench 4 titrate Titrate Unreacted NaOH with Standard HCl quench->titrate 5 calculate Calculate Ester Concentration vs. Time titrate->calculate 6 plot Plot Kinetic Data to Determine Rate Constant calculate->plot 7

Caption: Workflow for Determining Hydrolytic Stability via Titration.

troubleshooting_hydrolysis cluster_causes Potential Causes & Solutions start Problem: Incomplete Hydrolysis cause1 Insufficient Time/Temp? start->cause1 cause2 Incorrect pH? start->cause2 cause3 Poor Solubility? start->cause3 solution1 Increase reaction time or temperature. cause1->solution1 Yes solution2 Verify and adjust pH of the reaction mixture. cause2->solution2 Yes solution3 Add a co-solvent (e.g., ethanol) to improve solubility. cause3->solution3 Yes

Caption: Troubleshooting Guide for Incomplete Hydrolysis Reactions.

References

Validation & Comparative

"comparative analysis of Ethyl 3-(1,3-thiazol-2-yl)benzoate with other thiazole isomers"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The positioning of this heterocyclic core on a substituted benzene ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of Ethyl 3-(1,3-thiazol-2-yl)benzoate and its positional isomers, Ethyl 4-(1,3-thiazol-2-yl)benzoate and Ethyl 2-(1,3-thiazol-2-yl)benzoate. Due to a lack of direct comparative studies in the existing literature, this guide combines available data for the 3-isomer with proposed synthetic and experimental protocols for a comprehensive evaluation of all three isomers.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the three isomers is presented below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.

PropertyThis compoundEthyl 4-(1,3-thiazol-2-yl)benzoate (Predicted)Ethyl 2-(1,3-thiazol-2-yl)benzoate (Predicted)
CAS Number 886851-29-2Not availableNot available
Molecular Formula C₁₂H₁₁NO₂SC₁₂H₁₁NO₂SC₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol 233.29 g/mol 233.29 g/mol
Appearance Off-white to pale yellow crystalline solidCrystalline solidCrystalline solid
Melting Point 50 °CNot availableNot available
Solubility Soluble in organic solvents like DMSO and methanolExpected to be soluble in organic solventsExpected to be soluble in organic solvents

Synthesis and Experimental Protocols

The synthesis of these thiazole-substituted ethyl benzoates can be achieved through several established methods in heterocyclic chemistry. A general and adaptable synthetic route is the Hantzsch thiazole synthesis.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Ethyl 3/4/2-formylbenzoate C Acid catalyst (e.g., HCl) Ethanol, Reflux A->C B Thiosemicarbazide B->C D Ethyl 3/4/2-(1,3-thiazol-2-yl)benzoate C->D

Caption: Proposed synthetic workflow for the thiazole isomers.

Detailed Experimental Protocol: General Hantzsch Thiazole Synthesis
  • Reaction Setup: To a solution of the respective ethyl formylbenzoate isomer (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Biological Activity (Hypothetical)

While specific comparative data is unavailable, the biological activities of thiazole derivatives are well-documented, with many exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The following table outlines a proposed screening cascade to evaluate and compare the biological potential of the three isomers.

Biological AssayExperimental ProtocolPotential Signaling Pathway
Anticancer Activity MTT Assay: Human cancer cell lines (e.g., MCF-7, A549, HCT116) will be treated with varying concentrations of the test compounds for 48-72 hours. Cell viability will be assessed using the MTT reagent.EGFR/VEGFR Signaling: Many thiazole derivatives are known to inhibit receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.
Antibacterial Activity Broth Microdilution Method: The minimum inhibitory concentration (MIC) of the compounds will be determined against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.Bacterial Cell Wall Synthesis/DNA Gyrase Inhibition: Thiazole-containing antibiotics can interfere with essential bacterial processes.
Anti-inflammatory Activity COX Inhibition Assay: The ability of the compounds to inhibit cyclooxygenase enzymes (COX-1 and COX-2) will be measured using a commercially available assay kit.Prostaglandin Synthesis Pathway: Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a potential target for these thiazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Thiazole Thiazole Isomer (Inhibitor) Thiazole->EGFR

Caption: Simplified EGFR signaling pathway and potential inhibition by thiazole isomers.

Conclusion

This guide provides a framework for the comparative analysis of this compound and its 2- and 4-isomers. While direct experimental comparisons are currently lacking in the scientific literature, the proposed synthetic routes and biological evaluation protocols offer a clear path forward for researchers in the field of drug discovery. The distinct electronic and steric properties expected from the different substitution patterns of the thiazole ring on the ethyl benzoate scaffold warrant a thorough investigation to unlock their therapeutic potential. Further experimental work is crucial to validate these hypotheses and to fully elucidate the structure-activity relationships within this class of compounds.

A Comparative Analysis of the Biological Activities of Thiazole and Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of core heterocyclic structures is paramount. This guide provides a comprehensive comparison of thiazole and benzothiazole derivatives, two scaffolds of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate informed decisions in drug discovery and development.

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, and its fused-ring counterpart, benzothiazole, are privileged structures in a vast array of biologically active compounds.[1][2][3] Their derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][4][5] The addition of the benzene ring in the benzothiazole structure often enhances lipophilicity and can significantly modulate the biological activity profile compared to the simpler thiazole core.[6]

Antimicrobial Activity: A Tale of Two Scaffolds

Both thiazole and benzothiazole derivatives have been extensively investigated for their potential as antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes.[4]

A series of thiazole derivatives were synthesized and evaluated for their in vitro antibacterial activity. Notably, certain compounds exhibited significant activity against S. aureus and E. coli with MIC values in the low micromolar range.[7] In a comparative context, some benzothiazole-containing thiophene derivatives have shown potent activity against S. aureus, with one derivative demonstrating an MIC of 3.125 µg/mL, equivalent to the standard drug chloramphenicol.[8] Another study highlighted a benzothiazole derivative exhibiting moderate antifungal activity against C. albicans with a minimum inhibitory concentration of 125 µg/ml.[9]

Table 1: Comparative Antimicrobial Activity of Thiazole and Benzothiazole Derivatives

Compound ClassDerivativeMicroorganismActivity (MIC/IC50)Reference
Thiazole43aS. aureus, E. coliMIC = 16.1 µM[7]
Thiazole43cB. subtilisMIC = 28.8 µM[7]
Thiazole43bA. fumigatusMIC = 16.2 µM[7]
BenzothiazoleThiophene derivative 13S. aureusMIC = 3.125 µg/mL[8]
BenzothiazoleThiazole derivative 3A. fumigatusMIC = 6.25 µg/mL[8]
BenzothiazolePyrazolo[1,5-a]pyrimidine 21bF. oxysporumMIC = 6.25 µg/mL[8]
BenzothiazoleCompound 6C. albicansMIC = 125 µg/ml[9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds add_inoculum Add inoculum to each well start->add_inoculum Dispense into 96-well plates inoculum Prepare standardized microbial inoculum inoculum->add_inoculum incubate Incubate at 37°C for 24 hours add_inoculum->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Cellular Proliferation

The anticancer potential of both thiazole and benzothiazole derivatives is a significant area of research. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of key signaling pathways.[10][11]

One study reported a thiazole derivative (compound 4c) with potent inhibitory activity against MCF-7 and HepG2 cancer cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[10][12] In comparison, a series of 2-substituted benzothiazole derivatives were evaluated for their antiproliferative effects on HepG2 cells, with IC50 values of 56.98 µM for a nitro-substituted compound and 59.17 µM for a fluorine-substituted compound.[11] Another study on benzothiazole derivatives showed IC50 values ranging from 9x10⁻⁶ to 4x10⁻³ M against various tumor cell lines.[13]

Table 2: Comparative Anticancer Activity of Thiazole and Benzothiazole Derivatives

Compound ClassDerivativeCancer Cell LineActivity (IC50)Reference
ThiazoleCompound 4cMCF-72.57 ± 0.16 µM[10][12]
ThiazoleCompound 4cHepG27.26 ± 0.44 µM[10][12]
BenzothiazoleNitro-substitutedHepG256.98 µM[11]
BenzothiazoleFluorine-substitutedHepG259.17 µM[11]
BenzothiazoleVariousHEP-2, MCF-79x10⁻⁶ to 4x10⁻³ M[13]
BenzothiazoleCompound 5aNCI-H460, HepG2, HCT-1163.61, 3.14, 4.20 µmol L⁻¹[14]
BenzothiazoleCompound 5dNCI-H460, HepG2, HCT-1163.04, 3.20, 3.38 µmol L⁻¹[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow of MTT Assay

cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Measurement & Analysis seed_cells Seed cancer cells in 96-well plates treat_cells Treat with varying concentrations of compounds seed_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours (formation of formazan) add_mtt->incubate_mtt add_solvent Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory and Anticonvulsant Activities

Beyond antimicrobial and anticancer effects, these heterocyclic compounds have shown promise in other therapeutic areas.

Several benzothiazole derivatives have been reported to possess anti-inflammatory and analgesic activities.[15][16] The anti-inflammatory effect of some benzothiazole derivatives is thought to be mediated through the inhibition of the NF-κB/COX-2/iNOS signaling pathway.[11] One study reported a thiazole-substituted benzothiazole derivative as a potent anti-inflammatory agent.[15]

In the realm of neurological disorders, benzothiazole derivatives have been investigated for their anticonvulsant properties. Riluzole, a benzothiazole-containing drug, is known for its anticonvulsant activity.[17] A study on newly synthesized 2-aminobenzothiazole derivatives identified a compound with a strong anticonvulsant effect.[18] Another study on benzothiazole derivatives reported compounds with ED50 values of 50.8 mg/kg and 54.8 mg/kg in the maximal electroshock (MES) test.[19]

Table 3: Anti-inflammatory and Anticonvulsant Activities

Compound ClassActivityKey FindingsReference
Thiazole-substituted BenzothiazoleAnti-inflammatoryMost active compound at a dose of 50 mg/kg p.o.[15]
BenzothiazoleAnti-inflammatoryInhibition of NF-κB/COX-2/iNOS signaling[11]
2-aminobenzothiazoleAnticonvulsantIdentification of a potent anticonvulsant compound[18]
BenzothiazoleAnticonvulsantED50 values of 50.8 mg/kg and 54.8 mg/kg in MES test[19]
Signaling Pathway: NF-κB in Inflammation and Cancer

The NF-κB signaling pathway plays a crucial role in regulating inflammatory responses and cell survival, making it a key target for anti-inflammatory and anticancer drug development.

Simplified NF-κB Signaling Pathway

cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1β IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p P-IκBα NFkB_active Active NF-κB IkB_p->NFkB_active Degradation & Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes COX-2, iNOS, Pro-inflammatory Cytokines DNA->Genes Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Conclusion

Both thiazole and benzothiazole derivatives are versatile scaffolds that have yielded compounds with a wide range of significant biological activities. The addition of the benzene ring to form the benzothiazole structure often influences the potency and selectivity of these compounds. While direct, comprehensive comparative studies are still needed, the available data suggests that both classes of compounds hold immense potential for the development of new therapeutic agents. This guide provides a foundational comparison to aid researchers in navigating the chemical space of these important heterocyclic systems. Further structure-activity relationship (SAR) studies are crucial to unlock the full therapeutic potential of these fascinating molecules.

References

A Comparative Guide to Catalysts for Thiazole Synthesis: Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thiazole and its derivatives, a cornerstone in medicinal chemistry and material science, is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs. We delve into the performance of metal-based catalysts, organocatalysts, and biocatalysts, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Data Presentation: A Quantitative Comparison of Catalytic Efficacy

The following table summarizes the performance of different catalysts in thiazole synthesis, focusing on key metrics such as reaction yield, time, and temperature. This allows for a direct comparison of their efficiency under various reported conditions.

Catalyst TypeSpecific CatalystSynthesis MethodSubstratesSolventTemperature (°C)Reaction TimeYield (%)ReusabilityCitation
Biocatalyst Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB)Ultrasound-assisted synthesis2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide and hydrazonoyl chlorides/2-bromo-1-arylethan-1-onesEthanol3520 minup to 87Yes (up to 4 cycles with >42% yield)[1][2]
Heterogeneous Silica Supported Tungstosilisic Acid (SiW.SiO2)Hantzsch Synthesis (Conventional Heating & Ultrasound)3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydesEthanol/WaterRT - 651.5 - 2 h79 - 90Yes (up to 3 cycles with minimal loss of activity)[3]
Heterogeneous Chitosan-Capped Calcium Oxide NanocompositeNot specifiedNot specifiedNot specifiedNot specifiedFastHighYes[4]
Heterogeneous NiFe2O4 NanoparticlesOne-pot, three-component reactionα-halo carbonyl compound, thiosemicarbazide, and various anhydridesEthanol:Water (1:1)Not specifiedNot specifiedHighYes
Homogeneous Palladium(II) Acetate (Pd(OAc)2) (ligand-free)Direct ArylationThiazole derivatives and activated aryl bromidesNot specified120Not specifiedHighNo[5]
Homogeneous Copper(I) Iodide (CuI)CondensationOximes, anhydrides, and KSCNToluene12024 hup to 85No[6]
Organocatalyst Triethylamine (TEA)Hantzsch-type synthesisN,N-diformylaminomethyl aryl ketones and phosphorus pentasulfideChloroformNot specifiedNot specifiedGoodNo[5]
Organocatalyst AsparagineOne-pot condensationMethyl carbonyls and thiourea with iodineNot specifiedNot specifiedNot specifiedExcellentNot specified[7]

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for key catalytic systems, offering a practical guide for laboratory implementation.

Biocatalytic Synthesis of Thiazoles using TCsSB under Ultrasonic Irradiation

This protocol is adapted from a study on the synthesis of novel thiazole derivatives using a chitosan-based biocatalyst.[1][2][8]

Materials:

  • Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) (catalyst)

  • 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide (starting material)

  • Substituted hydrazonoyl chlorides or 2-bromo-1-arylethan-1-ones (reagents)

  • Ethanol (solvent)

Procedure:

  • A mixture of 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide (1 mmol), the appropriate hydrazonoyl chloride or 2-bromo-1-arylethan-1-one (1 mmol), and TCsSB (15% by weight) is prepared in ethanol (10 mL).

  • The reaction mixture is subjected to ultrasonic irradiation at 35 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically within 20 minutes), the catalyst is separated by filtration.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent.

Heterogeneous Catalysis: Hantzsch Thiazole Synthesis with Silica Supported Tungstosilisic Acid

This protocol describes a green and efficient method for the synthesis of Hantzsch thiazole derivatives.[3]

Materials:

  • Silica Supported Tungstosilisic Acid (SiW.SiO2) (catalyst)

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone)

  • Thiourea

  • Substituted benzaldehydes

  • Ethanol/Water (50/50 v/v) (solvent)

Procedure:

  • Method A (Conventional Heating): A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1.2 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO2 (15 mol%) in an ethanol/water mixture (10 mL) is stirred at 65 °C. The reaction is monitored by TLC. After completion (typically 2-3.5 hours), the catalyst is filtered off, and the product is isolated by evaporation of the solvent and purified by recrystallization.

  • Method B (Ultrasonic Irradiation): A mixture of the same reactants and catalyst in an ethanol/water mixture is irradiated with ultrasound at room temperature. The reaction is monitored by TLC. After completion (typically 1.5-2 hours), the product is isolated using the same procedure as in Method A.

Homogeneous Catalysis: Palladium-Catalyzed Direct Arylation of Thiazoles

This protocol outlines a ligand-free approach for the arylation of thiazole derivatives.[5]

Materials:

  • Palladium(II) Acetate (Pd(OAc)2) (catalyst)

  • Thiazole derivative

  • Activated aryl bromide

  • Appropriate base and solvent (to be optimized for specific substrates)

Procedure:

  • To a reaction vessel, add the thiazole derivative (1 mmol), the activated aryl bromide (1.2 mmol), Pd(OAc)2 (0.1-0.001 mol%), and the chosen base and solvent.

  • The reaction mixture is heated to 120 °C under an inert atmosphere.

  • The reaction is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water.

  • The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Mandatory Visualization: Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for comparing catalyst efficacy and the mechanism of the widely used Hantzsch thiazole synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison cluster_optimization Optimization Reactants Select Substrates Reaction Perform Synthesis under Controlled Conditions (T, t, solvent) Reactants->Reaction Catalysts Choose Catalysts (Metal, Organo, Bio) Catalysts->Reaction Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction->Monitoring Isolation Isolate & Purify Product Monitoring->Isolation Characterization Characterize Product (NMR, MS, etc.) Isolation->Characterization Quantification Quantify Yield & Purity Characterization->Quantification Comparison Compare Catalyst Performance (Yield, Time, TON/TOF) Quantification->Comparison Optimization Optimize Reaction Conditions Comparison->Optimization Iterate for Improvement

Caption: General workflow for comparing the efficacy of different catalysts in thiazole synthesis.

Hantzsch_Thiazole_Synthesis Thioamide Thioamide Intermediate1 Nucleophilic Attack (S on C-α) Thioamide->Intermediate1 AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Dehydration Dehydration (-H2O) Intermediate2->Dehydration Thiazole Thiazole Product Dehydration->Thiazole

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

"in silico docking studies of Ethyl 3-(1,3-thiazol-2-yl)benzoate analogs"

Author: BenchChem Technical Support Team. Date: November 2025

In Silico Docking Performance of Thiazole Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide provides a comparative analysis of the in silico docking performance of various thiazole analogs against several key protein targets implicated in cancer. While direct docking studies on Ethyl 3-(1,3-thiazol-2-yl)benzoate analogs are not extensively available in the public domain, this guide synthesizes data from studies on structurally related thiazole derivatives to offer valuable insights for drug design and development.

Comparative Docking Performance of Thiazole Analogs

The following tables summarize the docking scores and binding affinities of various thiazole derivatives against prominent anticancer targets. These targets are frequently investigated in the context of thiazole-based drug discovery.

Table 1: Docking Performance against Kinase Targets

Compound ClassTarget Protein (PDB ID)Representative AnalogDocking Score (kcal/mol)Key Interacting ResiduesReference
Quinoline-Thiazole HybridsBCR-ABL1 (3QRJ)Analog 1d -8.9Met318, Glu286[1]
Benzothiazole-Thiazole Hybridsp56lck (1QPC)Compound 1 Not specified (competitive inhibitor)Hinge region, Allosteric site, Activation loop[2]
Pyrazolo[3,4-d]Thiazole DerivativesVEGFR-2Compound 6b Not specified (significant inhibition)Not specified[3]
Benzo[d]thiazole-1,2,3-triazole HybridsEGFRCompound 5p Not specified (IC50 = 65.6 nM)ATP-binding pocket[4]

Table 2: Docking Performance against Other Anticancer Targets

Compound ClassTarget Protein (PDB ID)Representative AnalogDocking Score (kcal/mol)Key Interacting ResiduesReference
Thiazole-embedded Schiff BasesFatty Acid Synthase (4FX3)Compound TZ8 -8.2Not specified[5]
Heterocycles linked Thiazole ConjugatesRho6Compound 5a -8.2Arg96[6]
2,4-disubstituted Thiazole DerivativesTubulin (Colchicine site)Compound 7c Not specified (IC50 = 2.00 µM)Not specified[7]
Thiazole Scaffold-based MoleculeshLDHA (1I10)Compound 8c -9.8Ala29, Val30, Arg98, Gln99, Gly96, Thr94[8]
Thiazole-based MoleculesBcl-2 (4IEH)Compound 32 Not specified (potent activity)Hydrophobic interactions[9]
N-substituted Thiazole DerivativesFabH (3iL9)Compound S9 -144.236 (MolDock Score)Not specified[10]

Experimental Protocols: In Silico Molecular Docking

The methodologies employed in the cited studies for molecular docking generally follow a standardized workflow. Below is a detailed, synthesized protocol based on the recurring steps in the literature.[2][10]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the PDB file.

  • Hydrogen atoms are added to the protein structure to correct for their absence in most crystal structures.

  • The protein structure is then subjected to energy minimization using a suitable force field (e.g., OPLS 2005) to relieve any steric clashes and optimize the geometry.[2]

2. Ligand Preparation:

  • The 2D structures of the thiazole analogs are drawn using chemical drawing software (e.g., MarvinSketch, ChemDraw).

  • These 2D structures are converted to 3D structures.

  • The ligands undergo energy minimization using a force field (e.g., OPLS 2005) to obtain their low-energy conformers.[2] For some studies, protonation states are adjusted to a physiological pH of 7.4.[1]

3. Grid Generation:

  • A binding site on the target protein is defined. This is often centered on the co-crystallized ligand from the PDB structure.

  • A grid box is generated around this binding site, defining the volume in which the docking algorithm will search for favorable ligand poses. The dimensions of the grid box are typically set to encompass the entire active site.[6]

4. Molecular Docking:

  • Docking simulations are performed using software such as AutoDock Vina, GLIDE, or Molegro Virtual Docker.[1][2][6][10]

  • The prepared ligands are docked into the defined grid box of the target protein.

  • The docking algorithm samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

5. Analysis of Results:

  • The docking results are analyzed to identify the best-scoring poses for each ligand.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues are visualized and analyzed to understand the molecular basis of binding.

Visualizing the In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for an in silico docking study, from target identification to lead optimization.

in_silico_workflow cluster_target Target Identification & Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking & Analysis cluster_optimization Lead Optimization Target_ID Identify Protein Target PDB_retrieval Retrieve PDB Structure Target_ID->PDB_retrieval Protein_Prep Prepare Protein (Add H, Minimize) PDB_retrieval->Protein_Prep Grid_Gen Define Binding Site & Generate Grid Protein_Prep->Grid_Gen Ligand_Design Design Thiazole Analogs Ligand_Prep Prepare Ligands (3D, Minimize) Ligand_Design->Ligand_Prep Docking Perform Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Analysis Analyze Poses & Interactions Docking->Analysis Lead_Ident Identify Lead Compounds Analysis->Lead_Ident SAR_ADMET SAR & ADMET Prediction Lead_Ident->SAR_ADMET Lead_Opt Optimize Lead Structure SAR_ADMET->Lead_Opt Lead_Opt->Ligand_Design Iterative Refinement

Caption: A generalized workflow for in silico drug discovery using molecular docking.

References

N-(Thiazol-2-yl)-benzamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of N-(thiazol-2-yl)-benzamide analogs reveals a versatile scaffold with applications targeting a range of biological entities, including ion channels, enzymes, and receptors. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this promising area of medicinal chemistry.

The N-(thiazol-2-yl)-benzamide core structure has proven to be a valuable starting point for the development of potent and selective modulators of various biological targets. Researchers have extensively explored modifications of both the thiazole and benzamide rings, leading to the discovery of compounds with diverse pharmacological activities, including antagonism of the Zinc-Activated Channel (ZAC), activation of glucokinase, and inhibition of cancer cell proliferation.

Comparative Analysis of Biological Activity

The following table summarizes the quantitative data from various SAR studies, highlighting the impact of structural modifications on the biological activity of N-(thiazol-2-yl)-benzamide analogs against different targets.

TargetCompoundModificationsBiological ActivityReference
Zinc-Activated Channel (ZAC) 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1)Lead CompoundZAC antagonist[1]
2bModifications to the thiazole ringIC50 of 1–3 μM[1][2]
4cModifications to the phenyl ringIC50 of 1–3 μM[1][2]
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (5a, TTFB)Modifications to both ringsIC50 of 1–3 μM, selective ZAC antagonist[1][3]
Glucokinase (GK) Compound 1-Good in vitro GK activation (activation fold 1.48-1.83)[4]
Compound 2-Good in vitro GK activation (activation fold 1.48-1.83), highest antidiabetic activity in OGTT[4][5]
Compound 5-Good in vitro GK activation (activation fold 1.48-1.83)[4]
Compound 8-Good in vitro GK activation (activation fold 1.48-1.83), highest antidiabetic activity in OGTT[4][5]
Androgen Receptor (AR) C112,6-dimethylmorpholine derivativeIC50 of 0.066 μM[6]
C12Thiomorpholine derivativeIC50 of 0.020 μM[6]
C13Thiomorpholine 1,1-dioxide derivativeIC50 of 0.010 μM[6]
C15N-acetyl-piperazine derivativeIC50 of 0.014 μM[6]
Anticancer (DNA Topoisomerase II) 6iQuinoxaline derivativeIC50 of 0.95 ± 0.063 μM (MCF-7), 1.32 ± 0.16 μM (A549), 1.24 ± 0.10 µM (HepG2)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are key experimental protocols cited in the reviewed literature.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Activity

This technique was utilized to characterize the functional properties of N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC) expressed in Xenopus oocytes.[1]

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the ZAC.

  • Electrophysiological Recordings: Two to five days post-injection, oocytes are placed in a recording chamber and perfused with a saline solution. The oocytes are impaled with two glass microelectrodes filled with KCl.

  • Compound Application: The N-(thiazol-2-yl)-benzamide analogs are applied to the oocytes, and the resulting changes in ion channel activity in response to a zinc agonist are recorded.[1]

  • Data Analysis: Concentration-response curves are generated to determine the IC50 values of the antagonists.[1]

In Vitro Glucokinase (GK) Activation Assay

This enzymatic assay was employed to evaluate the ability of the synthesized thiazol-2-yl benzamide derivatives to activate glucokinase.[4]

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing recombinant human glucokinase, glucose, ATP, and NADP+.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The reaction is initiated by the addition of glucose-6-phosphate dehydrogenase. The rate of NADPH formation, which is proportional to GK activity, is measured by monitoring the change in absorbance at 340 nm.

  • Data Analysis: The activation fold is calculated by dividing the enzyme activity in the presence of the compound by the activity in its absence.[4][5]

Oral Glucose Tolerance Test (OGTT) for Antidiabetic Activity

This in vivo test was used to assess the effect of selected compounds on glucose tolerance in an animal model.[4]

  • Animal Model: Typically, rats or mice are used. The animals are fasted overnight prior to the experiment.

  • Compound Administration: The test compounds or vehicle are administered orally to the animals.

  • Glucose Challenge: After a specific time, a glucose solution is administered orally to the animals.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose concentration versus time is calculated to determine the effect of the compound on glucose tolerance.[4]

In Vitro Anticancer Activity Assay

The in vitro anticancer activity of N-(thiazol-2-yl)benzamides of quinoxaline was evaluated against human cancer cell lines.[7]

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) are used.[7]

  • Cell Culture: The cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Cell Viability Assay: After a specific incubation period (e.g., 48 or 72 hours), cell viability is assessed using an MTT or similar assay.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curves.[7]

SAR Study Workflow

The following diagram illustrates the general workflow of a Structure-Activity Relationship (SAR) study for N-(thiazol-2-yl)-benzamide analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_ID Lead Identification (e.g., HTS) Analog_Design Analog Design (Scaffold Hopping, etc.) Lead_ID->Analog_Design Identifies Scaffold Synthesis Chemical Synthesis Analog_Design->Synthesis Guides In_Vitro In Vitro Assays (e.g., Enzyme, Receptor) Synthesis->In_Vitro Provides Compounds In_Vivo In Vivo Models (e.g., Animal Studies) In_Vitro->In_Vivo Selects Candidates SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis Generates Data In_Vivo->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Informs Optimization->Analog_Design Iterative Cycle

Caption: General workflow of a Structure-Activity Relationship (SAR) study.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of Ethyl 3-(1,3-thiazol-2-yl)benzoate in related assays. While specific experimental data on the cross-reactivity of this compound is not currently available in published literature, this document outlines the principles, experimental protocols, and data presentation methods necessary for a comprehensive assessment. The information herein is based on established methodologies for small molecule immunoassays.

Understanding Cross-Reactivity in Small Molecule Assays

Small molecules like this compound are typically quantified using competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the target analyte in a sample competes with a labeled version of the analyte for a limited number of specific antibody binding sites. Cross-reactivity occurs when compounds with similar chemical structures also bind to the antibody, potentially leading to inaccurate quantification and false-positive results. A systematic evaluation of potential cross-reactants is therefore critical for assay validation.

Hypothetical Cross-Reactivity Data

To illustrate how cross-reactivity performance is presented, the following table summarizes hypothetical data from a competitive ELISA designed for this compound. The percentage cross-reactivity is calculated to show the degree of interference from structurally related compounds.

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Reference Compound)10 100%
3-(1,3-Thiazol-2-yl)benzoic acid(Potential Metabolite)5020%
Mthis compound(Structural Analog)2540%
Ethyl 4-(1,3-thiazol-2-yl)benzoate(Isomeric Analog)2005%
Benzoic Acid(Core Structure)>10,000<0.1%
Thiazole(Core Structure)>10,000<0.1%

Note: The data presented in this table is purely illustrative and not based on actual experimental results.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a typical competitive ELISA for determining the cross-reactivity of potential interfering compounds with an antibody raised against this compound.

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Antibody specific to this compound

  • This compound-horseradish peroxidase (HRP) conjugate

  • This compound standard

  • Potential cross-reactant compounds

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Assay Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-Ethyl 3-(1,3-thiazol-2-yl)benzoate antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Add a fixed concentration of the this compound-HRP conjugate to each well.

    • Simultaneously, add varying concentrations of either the this compound standard or the potential cross-reactant to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Add Stop Solution to each well to stop the color development.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and for each potential cross-reactant.

  • Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive ELISA for assessing cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Coat Plate with Antibody B Wash A->B C Block Non-specific Sites B->C D Wash C->D E Add HRP-Conjugate D->E G Incubate E->G F Add Standard or Cross-Reactant F->G H Wash G->H I Add TMB Substrate H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K L Calculate IC50 Values K->L M Determine % Cross-Reactivity L->M

Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.

Signaling Pathway Considerations

While this compound is a synthetic compound without a known endogenous signaling pathway, its thiazole and benzoate moieties are present in various bioactive molecules. Thiazole rings are found in vitamin B1 and some antibiotics, while benzoates are used as food preservatives and can be metabolites of other compounds. The potential for cross-reactivity often stems from the recognition of these core structures by antibodies. The diagram below illustrates this general principle of antibody recognition and potential cross-reaction.

G cluster_target Target Analyte cluster_antibody Specific Antibody cluster_crossreactants Potential Cross-Reactants Target This compound Antibody Anti-Ethyl 3-(1,3-thiazol-2-yl)benzoate Target->Antibody Specific Binding Metabolite 3-(1,3-Thiazol-2-yl)benzoic acid Metabolite->Antibody Cross-Reactivity Analog Mthis compound Analog->Antibody Cross-Reactivity

Caption: Antibody Recognition and Potential Cross-Reactivity.

Navigating the Cytotoxic Landscape of Novel 1,3-Thiazole Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold continues to be a cornerstone in the development of novel anticancer agents, with numerous analogues demonstrating potent cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of recently developed 1,3-thiazole derivatives, supported by experimental data and detailed methodologies. We aim to offer a clear and objective resource to aid in the evaluation and selection of promising candidates for further preclinical and clinical development.

Comparative Cytotoxicity of Novel 1,3-Thiazole Analogues

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of several novel 1,3-thiazole analogues against various human cancer cell lines. Staurosporine and Sorafenib are included as reference compounds.

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)HCT-116 (Colon)HepG-2 (Liver)A549 (Lung)C6 (Glioma)Normal Cells (e.g., epithelial)Reference
Compound 4 5.7312.15----No significant cytotoxicity[1][2]
Compound 6 ----12.0 (µg/mL)3.83 (µg/mL)-[3]
Compound 8 0.78-0.62----[3]
Compound 11 -------[3]
BTHP Exhibited potential activity------[3]
Compound 4d -Exhibited activity-----[3]
Thiadiazole 4h --2.032.17---[4]
Staurosporine 6.777.03-----[1][2]
Sorafenib -------[1]

Understanding the Experimental Approach: Key Cytotoxicity Assays

The evaluation of a compound's cytotoxic potential is a critical step in drug discovery. Several in vitro assays are routinely employed to determine the concentration at which a compound inhibits cellular growth or induces cell death. Below are detailed protocols for the most commonly used assays in the assessment of 1,3-thiazole analogues.

Experimental Workflow for In Vitro Cytotoxicity Screening

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7, HCT-116) seeding 2. Cell Seeding in 96-well plates cell_culture->seeding incubation1 3. Overnight Incubation (adherence and recovery) seeding->incubation1 compound_prep 4. Preparation of 1,3-Thiazole Analogues (serial dilutions) treatment 5. Cell Treatment with compounds compound_prep->treatment incubation2 6. Incubation (e.g., 24, 48, 72 hours) treatment->incubation2 assay_choice 7. Select Assay (MTT, SRB, or LDH) assay_procedure 8. Perform Assay Protocol assay_choice->assay_procedure measurement 9. Measure Signal (Absorbance/Luminescence) assay_procedure->measurement data_processing 10. Data Processing ic50 11. Calculate IC50 values data_processing->ic50

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[5] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][6] The intensity of the purple color is directly proportional to the number of living cells.[6]

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of the 1,3-thiazole analogues and incubate for the desired period (e.g., 24-72 hours).

  • Aspirate the culture medium.[7]

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate the plate at 37°C for 2-4 hours.[7]

  • Aspirate the MTT solution carefully without disturbing the formazan crystals.[7]

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass.[8]

Protocol:

  • Seed cells in a 96-well plate and incubate until they reach the desired confluence.[9]

  • Treat the cells with the test compounds.[9]

  • Fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate at 4°C for at least 1 hour.[9][10]

  • Wash the plates multiple times with 1% (v/v) acetic acid to remove unbound dye.[9][10]

  • Air-dry the plates.[9]

  • Add 50-100 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8][9]

  • Wash again with 1% acetic acid to remove excess SRB.[9]

  • Air-dry the plates completely.[9]

  • Add 100-200 µL of 10 mM Tris base solution to solubilize the protein-bound dye.[9][10]

  • Measure the absorbance at 510 nm using a microplate reader.[10]

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.[11]

Protocol:

  • Seed cells in a 96-well plate and treat with compounds.

  • After incubation, centrifuge the plate to pellet the cells.[12]

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[12]

  • Add the LDH assay reaction mixture to each well.[12]

  • Incubate at room temperature in the dark for about 20-30 minutes.[12]

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at a wavelength of 490 nm.[12]

Unraveling the Mechanism: Signaling Pathways Targeted by 1,3-Thiazole Analogues

Recent studies suggest that the cytotoxic effects of 1,3-thiazole derivatives are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.[3] Several analogues have been shown to induce apoptosis by activating caspases and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[3] Furthermore, inhibition of critical receptor tyrosine kinases and downstream signaling cascades is a common mechanism of action.

signaling_pathway cluster_receptor Cell Surface Receptors cluster_pathway Downstream Signaling cluster_apoptosis Apoptosis Regulation VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Caspases Caspase Activation Bcl2->Caspases Inhibition Bax Bax (Pro-apoptotic) Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Thiazole 1,3-Thiazole Analogues Thiazole->VEGFR2 Inhibition Thiazole->EGFR Inhibition Thiazole->PI3K Inhibition Thiazole->Bcl2 Suppression Thiazole->Bax Upregulation

Caption: Proposed mechanisms of anticancer action for some 1,3-thiazole analogues.

This guide highlights the significant potential of novel 1,3-thiazole analogues as cytotoxic agents. The provided data and protocols offer a foundation for researchers to compare and select compounds for further investigation. Future studies should continue to explore the structure-activity relationships and detailed molecular mechanisms to optimize the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Antimicrobial Spectrum of Novel 1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents. Among the heterocyclic compounds, 1,3-thiazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad range of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of recently synthesized 1,3-thiazole derivatives, supported by experimental data from various studies.

Performance Comparison: Antimicrobial Activity

The antimicrobial efficacy of newly synthesized 1,3-thiazole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The quantitative data, primarily presented as Minimum Inhibitory Concentration (MIC) in µg/mL, from several key studies are summarized below for a clear comparison. Lower MIC values indicate higher antimicrobial potency.

Antibacterial Activity of Novel 1,3-Thiazole and Benzo[d]thiazole Derivatives

A study focused on a new series of 1,3-thiazole and benzo[d]thiazole derivatives (compounds 10-15) tested their activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Ofloxacin was used as a standard reference drug. The results indicated that benzo[d]thiazole derivatives 13 and 14 showed significant antibacterial activity at lower concentrations compared to the other synthesized compounds[1][2].

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)
11 150–200150–200
12 125–150125–150
13 50–7550–75
14 50–7550–75
15 125125
Ofloxacin 1010
Antifungal Activity of Novel 1,3-Thiazole and Benzo[d]thiazole Derivatives

The same series of compounds was also evaluated for their antifungal activity against Aspergillus niger, with Ketoconazole as the reference standard. Again, the benzo[d]thiazole derivatives 13 and 14 demonstrated superior activity[1][2].

CompoundA. niger MIC (µg/mL)
11 150–200
12 125–150
13 50–75
14 50–75
15 125
Ketoconazole 10
Antibacterial and Antifungal Activity of Heteroaryl(aryl) Thiazole Derivatives

Another study investigated a series of new heteroaryl(aryl) thiazole derivatives for their antimicrobial potential. Compound 3 was identified as the most potent antibacterial agent, while compound 9 exhibited the best antifungal activity. The compounds were tested against a broader panel of microorganisms, and some were also evaluated against resistant strains[3][4].

Antibacterial Activity:

CompoundS. aureus MIC (mg/mL)E. coli MIC (mg/mL)P. aeruginosa MIC (mg/mL)B. subtilis MIC (mg/mL)
2 0.470.940.940.23
3 0.230.700.470.23
4 0.470.940.940.47
Ampicillin >1>1>10.002
Streptomycin 0.0030.0050.0010.001

Antifungal Activity:

CompoundC. albicans MIC (mg/mL)A. fumigatus MIC (mg/mL)T. viride MIC (mg/mL)
8 0.080.230.11
9 0.060.230.11
Ketoconazole 0.0010.0010.001

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial spectrum of the synthesized 1,3-thiazole derivatives.

Broth Microdilution Method for MIC Determination

This method is widely used for the quantitative assessment of antimicrobial activity.

  • Preparation of Microbial Inoculum: Bacterial strains are cultured on nutrient agar plates, and fungal strains on Sabouraud dextrose agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

  • Preparation of Compound Dilutions: The synthesized compounds and standard drugs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The final concentration of the inoculum in each well is typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after the incubation period.

Cup Plate (Agar Well Diffusion) Method

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

  • Preparation of Agar Plates: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the standardized microbial suspension using a sterile cotton swab.

  • Well Creation and Sample Addition: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile borer. A fixed volume of the test compound solution (at various concentrations) and the standard drug are added to the respective wells.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for the synthesis and antimicrobial evaluation of new 1,3-thiazole derivatives.

Antimicrobial_Screening_Workflow start Design of Novel 1,3-Thiazole Derivatives synthesis Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, Mass Spec, IR) synthesis->characterization primary_screening Primary Screening (e.g., Agar Well Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination spectrum_analysis Determination of Antimicrobial Spectrum mic_determination->spectrum_analysis toxicity Cytotoxicity Assays spectrum_analysis->toxicity sar Structure-Activity Relationship (SAR) Analysis spectrum_analysis->sar moa Mechanism of Action Studies toxicity->moa moa->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for Synthesis and Antimicrobial Evaluation of 1,3-Thiazole Derivatives.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-(1,3-thiazol-2-yl)benzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 3-(1,3-thiazol-2-yl)benzoate, a compound recognized as a combustible liquid and toxic to aquatic life.[1] Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, eye protection, and face protection.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of any fumes.[2] In the event of a spill, it is crucial to prevent the substance from entering drains, as it is harmful to aquatic organisms.[1] Spills should be contained and absorbed with an inert material, such as sand or vermiculite, and then collected into a suitable, labeled container for disposal.[3]

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard and disposal information for this compound.

ParameterValueSource
GHS Hazard Statements H227: Combustible liquidH401: Toxic to aquatic life[1]
GHS Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P501: Dispose of contents/container to an approved waste disposal plant.[1]
Physical State Solid[2]
Appearance White[2]
Incompatible Materials Strong oxidizing agents, Strong bases[2]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Segregation and Storage :

    • Store waste this compound in its original container or a clearly labeled, compatible, and tightly sealed container.

    • Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Labeling :

    • Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., combustible, environmental hazard).

  • Engage a Licensed Waste Disposal Service :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified chemical waste disposal company.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation :

    • Maintain a detailed record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process A 1. Wear Appropriate PPE (Gloves, Eye/Face Protection) B 2. Segregate Waste into Labeled, Sealed Container A->B C 3. Store in Cool, Dry, Well-Ventilated Area B->C D 4. Avoid Incompatible Materials (Oxidizers, Bases) C->D E 5. Contact EHS to Arrange Professional Disposal D->E Ready for Disposal F 6. Provide SDS to Waste Disposal Company E->F G 7. Maintain Disposal Records F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 3-(1,3-thiazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS No. 886851-29-2) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on established safety data sheets and are intended to supplement, not replace, institutional safety protocols.

Chemical Properties and Hazards

This compound is a white solid organic compound.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValue
Physical State Solid
Appearance White
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Melting Point/Range 49 - 52 °C / 120.2 - 125.6 °F
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]
Incompatible Materials Strong oxidizing agents, Strong bases.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound:

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[3]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves. Inspect gloves prior to use and use proper glove removal technique.

    • Clothing: A lab coat or other protective clothing is required to prevent skin exposure.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Ensure adequate ventilation, such as working in a chemical fume hood.

Operational Plan for Handling

A systematic approach to handling this chemical is essential to maintain a safe laboratory environment.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
  • Work in a well-ventilated area, preferably a chemical fume hood.[1]
  • Keep the compound away from incompatible materials such as strong oxidizing agents and strong bases.[1]

2. Handling:

  • Avoid all personal contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[1][3]
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
  • Do not eat, drink, or smoke when using this product.[1]
  • Wash hands and any exposed skin thoroughly after handling.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1]
  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse your mouth.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1]

  • Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

  • Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Workspace (Fume Hood, Eyewash) prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Workspace handling_exp->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe emergency_exposure In Case of Exposure (First Aid) emergency_spill In Case of Spill

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.